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  • Product: 2-(Oxolan-3-yl)propanedioic acid
  • CAS: 1354951-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physical Properties and Solubility Profile of 2-(Oxolan-3-yl)propanedioic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Oxolan-3-yl)propanedioic acid, also known as 2-(tetrahydrofuran-3-yl)malonic acid, is a substituted dicarboxylic acid with potential applica...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Oxolan-3-yl)propanedioic acid, also known as 2-(tetrahydrofuran-3-yl)malonic acid, is a substituted dicarboxylic acid with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its physicochemical properties is paramount for its effective utilization, particularly in the realm of drug discovery and development. These properties govern a molecule's behavior from initial synthesis and purification to its formulation and in vivo pharmacokinetic profile. This technical guide provides a comprehensive overview of the key physical and solubility characteristics of 2-(Oxolan-3-yl)propanedioic acid, focusing on both predictive methodologies and established experimental protocols for their determination. While experimental data for this specific molecule is not extensively available in public literature, this guide will leverage data from structurally similar compounds and advanced computational models to provide reliable estimates. Furthermore, it will detail the rigorous experimental procedures necessary to validate these predictions and establish a comprehensive solubility profile, a critical step in advancing any compound from the bench to clinical application.

Physicochemical Properties of 2-(Oxolan-3-yl)propanedioic Acid

The physical and chemical properties of a molecule are dictated by its structure. 2-(Oxolan-3-yl)propanedioic acid combines a polar tetrahydrofuran (oxolane) ring with the acidic functionality of a propanedioic (malonic) acid group. This unique combination is expected to influence its melting point, boiling point, acidity (pKa), and lipophilicity (logP).

Predicted Physicochemical Data

Given the absence of extensive experimental data, the following table summarizes the predicted physicochemical properties of 2-(Oxolan-3-yl)propanedioic acid. These values are derived from a combination of computational modeling, including Quantitative Structure-Property Relationship (QSPR) models, and comparison with structurally analogous compounds.[1][2][3][4] It is imperative that these in silico predictions are subsequently confirmed through empirical testing.

PropertyPredicted ValueMethod of Estimation & Rationale
Molecular Formula C₇H₁₀O₅-
Molecular Weight 174.15 g/mol -
Appearance White to off-white crystalline solidBased on the properties of similar dicarboxylic acids.
Melting Point 145 - 155 °CEstimated based on the high polarity and potential for strong intermolecular hydrogen bonding conferred by the two carboxylic acid groups and the ether oxygen. Malonic acid itself has a melting point of 135-137 °C.[5]
Boiling Point > 300 °C (decomposes)Dicarboxylic acids typically decompose at or near their boiling points. The predicted boiling point for the related monoacid, (S)-2-(tetrahydrofuran-3-yl)acetic acid, is 271.4±13.0 °C.[6] The presence of a second carboxylic acid group will significantly increase intermolecular forces and thus the boiling point.[7]
pKa₁ ~2.7Estimated based on the pKa₁ of malonic acid (2.83).[8][9] The electron-withdrawing inductive effect of the ether oxygen in the oxolane ring is expected to slightly increase the acidity of the first proton.
pKa₂ ~5.6Estimated based on the pKa₂ of malonic acid (5.69).[8][9] The substituent effect on the second ionization is generally less pronounced.
logP (Octanol-Water Partition Coefficient) -0.8 ± 0.5Predicted using computational models such as those available in ACD/Labs Percepta.[10][11] The presence of two carboxylic acid groups and an ether linkage suggests a high degree of hydrophilicity.
Aqueous Solubility (logS) > 0 (Highly Soluble)Predicted based on the high polarity and low predicted logP.[12][13] The molecule's ability to form multiple hydrogen bonds with water suggests good aqueous solubility.

Note: These values are in silico predictions and require experimental verification.

Methodologies for Physicochemical Property Determination

Computational Prediction of Physicochemical Properties

In modern drug discovery, in silico prediction of physicochemical properties plays a crucial role in the early stages of candidate selection, allowing for the rapid screening of large virtual libraries.[10][14]

  • pKa Prediction : The acidity of a molecule is a critical determinant of its solubility, absorption, and interaction with biological targets. Computational tools like ACD/pKa DB utilize large databases of experimental pKa values to predict the ionization constants of new molecules based on structural similarity and substituent effects.[14][15] These algorithms analyze the electronic environment of each ionizable proton, considering inductive and resonance effects to provide accurate pKa estimates.[16] For 2-(Oxolan-3-yl)propanedioic acid, the prediction would be based on the known pKa values of malonic acid and adjusted for the electronic influence of the 3-substituted oxolane ring.[8][9]

  • logP and logD Prediction : Lipophilicity, expressed as the octanol-water partition coefficient (logP for the neutral species) and distribution coefficient (logD at a specific pH), is a key indicator of a drug's ability to cross cell membranes. Software platforms like ACD/Labs Percepta employ fragment-based methods to calculate logP by summing the contributions of individual molecular fragments.[10][11] The logD is then calculated from the logP and the predicted pKa values, providing a pH-dependent measure of lipophilicity.[11]

  • Solubility (logS) Prediction : Aqueous solubility is a complex property influenced by both lipophilicity and the energy of the crystal lattice. Quantitative Structure-Property Relationship (QSPR) models are often used to predict intrinsic solubility (logS₀) from molecular descriptors.[12][13][17] pH-dependent solubility can then be estimated using the Henderson-Hasselbalch equation with the predicted pKa values.

Solubility Profiling: Experimental Protocols

While predictive models are invaluable for initial screening, experimental determination of solubility is essential for accurate characterization and regulatory submission. The two primary types of solubility measurements are thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution and is the gold standard for solubility measurement. The Shake-Flask method is the most common technique for determining thermodynamic solubility.

Step-by-Step Protocol for Shake-Flask Thermodynamic Solubility Determination:

  • Preparation of Saturated Solution :

    • Add an excess amount of solid 2-(Oxolan-3-yl)propanedioic acid to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline (PBS) at various pH values, or organic solvents) in a sealed glass vial. The presence of visible solid material is necessary to ensure saturation.

  • Equilibration :

    • Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours. The long incubation time allows for the dissolution and potential solid-state transformation to the most stable crystalline form.

  • Phase Separation :

    • After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF). Care must be taken to avoid disturbing the solid pellet during aspiration of the supernatant.

  • Quantification :

    • Accurately determine the concentration of the dissolved compound in the clear filtrate. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method. A calibration curve must be generated using standard solutions of the compound of known concentrations to ensure accurate quantification.

  • Data Reporting :

    • Solubility is reported in units of µg/mL or µM at the specified temperature and pH.

Kinetic Solubility

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds prepared from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound. While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's propensity to precipitate from a supersaturated solution.

Step-by-Step Protocol for Kinetic Solubility Determination by Nephelometry:

  • Preparation of Compound Stock Solution :

    • Prepare a high-concentration stock solution of 2-(Oxolan-3-yl)propanedioic acid in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution :

    • In a multi-well plate, perform serial dilutions of the DMSO stock solution with DMSO to create a range of concentrations.

  • Addition of Aqueous Buffer :

    • To each well containing the diluted DMSO stock, add a specific volume of aqueous buffer (e.g., PBS at pH 7.4). The final DMSO concentration should typically be low (e.g., 1-2%) to minimize its co-solvent effect.

  • Incubation and Measurement :

    • The plate is incubated at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).

    • The turbidity or precipitation in each well is measured using a nephelometer, which detects light scattering caused by insoluble particles.

  • Data Analysis :

    • The kinetic solubility is defined as the concentration at which a significant increase in light scattering is observed compared to the baseline, indicating the onset of precipitation.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of a compound.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-72 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E G Analyze filtrate by HPLC-UV E->G F Prepare calibration standards F->G H Quantify concentration G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility in Organic Solvents

The solubility of 2-(Oxolan-3-yl)propanedioic acid in organic solvents is also a critical parameter, particularly for synthesis, purification, and formulation development. The principle of "like dissolves like" provides a general guideline.

  • Polar Protic Solvents (e.g., Ethanol, Methanol) : Due to its ability to act as both a hydrogen bond donor (from the carboxylic acid groups) and acceptor (from the ether and carbonyl oxygens), the compound is expected to have good solubility in polar protic solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone) : High solubility is also anticipated in these solvents, which can accept hydrogen bonds and have high dielectric constants.[18][19]

  • Nonpolar Solvents (e.g., Hexane, Toluene) : Solubility is expected to be very low in nonpolar solvents due to the high polarity of the molecule.

The experimental determination of solubility in organic solvents follows the same thermodynamic (shake-flask) protocol as described for aqueous solutions.[18][19][20]

Conclusion

A comprehensive understanding of the physical properties and solubility profile of 2-(Oxolan-3-yl)propanedioic acid is fundamental to unlocking its potential in research and development. This guide has provided a framework for this understanding, combining in silico predictions with detailed, field-proven experimental protocols. The predicted high polarity, dual pKa values, and good aqueous solubility suggest that this molecule is a promising candidate for applications where water compatibility is essential. However, it is the rigorous application of the described experimental methodologies—from thermodynamic and kinetic solubility assays to the determination of pKa and logP—that will provide the definitive data required for informed decision-making in drug development and other scientific endeavors. The validation of these properties is a critical, self-validating step that underpins the successful translation of a promising molecule into a valuable product.

References

  • Modarresi, H., Dearden, J. C., & Modarress, H. (2006). QSPR correlation of melting point for drug compounds based on different sources of molecular descriptors. Journal of Chemical Information and Modeling, 46(2), 930–936. [Link][21]

  • Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Modeling, 37(5), 913–919. [Link][4][22]

  • Godavarthy, S. S., Dearden, J. C., & Ghafourian, T. (2006). An Improved Structure−Property Model for Predicting Melting-Point Temperatures. Journal of Chemical Information and Modeling, 46(4), 1548–1557. [Link][3]

  • Goll, E. S., & Jurs, P. C. (1999). Prediction of the Normal Boiling Points of Organic Compounds from Molecular Structures with a Computational Neural Network Model. Journal of Chemical Information and Modeling, 39(6), 974–983. [Link][2]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link][10]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link][14]

  • Katritzky, A. R., Maran, U., Lobanov, V. S., & Karelson, M. (1997). Prediction of Melting Points for the Substituted Benzenes: A QSPR Approach. Journal of Chemical Information and Modeling, 37(5), 913–919. [Link][4][22]

  • Yuan, H., Liu, H., Wei, D., & Geng, L. (2020). Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. Molecules, 25(15), 3362. [Link][23]

  • ACD/Labs. (2024). Decades of Reliable pKa Predictions. Retrieved from [Link][15]

  • Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from [Link][8]

  • Walsh Medical Media. (n.d.). Prediction of Normal Boiling Points of Hydrocarbons Using Simple Molecular Properties. Retrieved from [Link][24]

  • ACD/Labs. (2025, July 24). What is the pKa of my compound?. Retrieved from [Link][16]

  • Modarresi, H., Dearden, J. C., & Modarress, H. (2006). QSPR correlation of melting point for drug compounds based on different sources of molecular descriptors. Journal of Chemical Information and Modeling, 46(2), 930–936. [Link][21]

  • ACD/Labs. (2024, October 30). Collaborations & Developments that bring you Industry Leading Predictive pKa [Video]. YouTube. [Link][25]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Semi-Empirical Quantum Mechanics and Radial Basis Function Methods. Retrieved from [Link][26]

  • Ataman Kimya. (n.d.). MALONIC ACID. Retrieved from [Link][8]

  • Scribd. (2025, June 27). Malonic Acid - Wikipedia. Retrieved from [Link][9]

  • PubChem. (n.d.). (S)-2-(Tetrahydrofuran-3-YL)acetic acid. Retrieved from [Link][27]

  • Chishimba, K., & Hector, A. (2018). A new model for predicting boiling points of alkanes. Scientific Reports, 8(1), 1-8. [Link][28]

  • ACD/Labs. (2026, March 10). Percepta: Interpreting predicted aqueous solubility vs experimental variability. Retrieved from [Link][12]

  • Chemistry LibreTexts. (2020, May 30). 2.11: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link][7]

  • Prisyazhny, A. V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6), 18-22. [Link][18]

  • ACD/Labs. (n.d.). ACD/Labs Announces Technology Modernization of the Percepta Platform Calculators. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Malonic Acid and Derivatives. Retrieved from [Link][30]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572–2579. [Link][31]

  • ACD/Labs. (n.d.). Calculate Distribution Coefficients | LogD Prediction Software. Retrieved from [Link][11]

  • ResearchGate. (n.d.). Theoretical (calculated in ACD/Labs or Percepta: logP classic, logP.... Retrieved from [Link][32]

  • ACD/Labs. (n.d.). ACD/Labs announces version 2025 of software on its Spectrus and Percepta platforms. Retrieved from [Link][33]

  • YouTube. (2025, December 12). Prediction of physico-chemical and ADME properties with ACD/Percepta (Coffee Lecture No. 18). Retrieved from [Link][34]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link][20]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link][13]

  • ResearchGate. (2026, February 6). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Retrieved from [Link][19]

  • ACD/Labs. (n.d.). A Better Way to Turn Data into Decisions. Retrieved from [Link][35]

  • Wikipedia. (n.d.). Malonic acid. Retrieved from [Link][5]

  • PubMed. (2024, July 5). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link][36]

  • Semantic Scholar. (2016). Chapter 2 Review of Literature 2 . 1 Predicting physicochemical Properties from structure at preclinical stage :. Retrieved from [Link][17]

  • NextSDS. (n.d.). 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link][37]

  • PubChem. (n.d.). 3-(Oxolan-2-yl)propanoic acid. Retrieved from [Link][38]

  • MDPI. (2025, March 31). Predicting the Toxicity of Drug Molecules with Selecting Effective Descriptors Using a Binary Ant Colony Optimization (BACO) Feature Selection Approach. Retrieved from [Link][39]

  • ResearchGate. (2005). Physicochemical Descriptors in Property-Based Drug Design. Retrieved from [Link][40]

Sources

Exploratory

Thermodynamic Stability and Decarboxylation Kinetics of 2-(Tetrahydrofuran-3-yl)malonic Acid: A Technical Guide

Executive Summary 2-(Tetrahydrofuran-3-yl)malonic acid (CAS: 1354951-08-8) is a highly functionalized dicarboxylic acid utilized as a critical building block in advanced organic synthesis and pharmaceutical development....

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tetrahydrofuran-3-yl)malonic acid (CAS: 1354951-08-8) is a highly functionalized dicarboxylic acid utilized as a critical building block in advanced organic synthesis and pharmaceutical development. Like all malonic acid derivatives, its utility is defined by a delicate thermodynamic balance: it must remain stable during storage and early-stage functionalization, yet predictably decompose (decarboxylate) under specific thermal or catalytic conditions to yield target acetic acid derivatives.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 2-(tetrahydrofuran-3-yl)malonic acid, exploring the structural causality behind its degradation, environmental modulators, and field-proven experimental protocols for kinetic profiling.

Structural Thermodynamics & Electronic Effects

At standard temperature and pressure (20–25 °C, 1 atm), malonic acid derivatives exist as stable crystalline solids[1]. The intrinsic stability of 2-(tetrahydrofuran-3-yl)malonic acid is governed by the interplay between the malonic acid core and the tetrahydrofuran (THF) substituent.

Carboxylic acids are generally highly stable and resist decarboxylation even at their boiling points; however, the presence of a β-carbonyl group in malonic acids creates a unique thermodynamic vulnerability[2]. The introduction of the 3-THF ring imposes two competing thermodynamic effects:

  • Steric Hindrance: The bulky THF ring restricts the conformational degrees of freedom of the molecule. To undergo thermal degradation, the molecule must adopt a specific syn-periplanar conformation. The steric bulk increases the ground-state enthalpy ( H∘ ), potentially lowering the activation energy barrier ( ΔG‡ ) for decomposition.

  • Inductive Effects (-I): The oxygen heteroatom within the THF ring acts as an electron-withdrawing group. This inductive effect stabilizes the developing negative charge in the transition state, subtly accelerating the rate of decarboxylation compared to aliphatic-substituted malonates.

Thermal Degradation: The Decarboxylation Pathway

The primary degradation pathway for 2-(tetrahydrofuran-3-yl)malonic acid is thermal decarboxylation. Rather than a simple bond homolysis, this process is a concerted 1,2-elimination reaction[3].

When thermal energy exceeds the activation barrier (typically >130 °C), the molecule forms a highly ordered, hydrogen-bonded six-membered cyclic transition state[2]. The carbonyl oxygen of one carboxyl group acts as an internal base, accepting a proton from the adjacent hydroxyl group. This triggers a concerted electron cascade: a C-C bond is broken, a C-O pi bond is formed, and carbon dioxide is expelled as a leaving gas, resulting in an enol intermediate[3]. The enol subsequently undergoes rapid, thermodynamically favorable tautomerization to form 2-(tetrahydrofuran-3-yl)acetic acid.

Decarboxylation A 2-(THF-3-yl)malonic acid (Stable at RT) B 6-Membered Cyclic Transition State A->B Heat (>130°C) C Enol Intermediate + CO2 B->C Concerted Cleavage D 2-(THF-3-yl)acetic acid (Keto Tautomer) C->D Tautomerization

Fig 1: Concerted mechanism of thermal decarboxylation via a cyclic transition state.

Environmental Modulators: pH and Solvation

The thermodynamic stability of this compound is highly dependent on its environment, particularly in aqueous solutions where speciation occurs. Malonic acid has two pKa​ values (approximately 2.83 and 5.69)[1].

  • Acidic Media (pH < 2.8): The molecule exists primarily as an undissociated diacid. This form is highly susceptible to thermal decarboxylation because the requisite hydrogen-bonded cyclic transition state can readily form.

  • Intermediate pH (pH 3.0 - 5.5): The malonate monoanion predominates. Decarboxylation of the monoanion is significantly slower than that of the fully protonated acid. The cyclic transition state is statistically less favored for the monoanion, resulting in a lower Arrhenius pre-exponential factor ( A ) and an increased entropic penalty ( ΔS‡ )[4].

  • Basic Media (pH > 6.0): The dianion form dominates. The dianion is thermodynamically stable against decarboxylation because it lacks the acidic proton necessary to initiate the cyclic electron transfer.

Quantitative Thermodynamic Projections

Based on high-pressure hydrothermal kinetic studies of unsubstituted malonic acid[4], we can project the thermodynamic parameters for the THF-substituted analog.

ParameterUnsubstituted Malonic Acid[4]2-(THF-3-yl)malonic Acid (Projected)Mechanistic Rationale
Activation Energy ( Ea​ ) 126 ± 2 kJ/mol~122 - 124 kJ/molTHF oxygen (-I effect) stabilizes the transition state, slightly lowering Ea​ .
Pre-exponential Factor ( lnA ) 31.4 s−1 ~28.0 - 29.5 s−1 Steric bulk of the THF ring restricts conformational freedom, lowering collision frequency.
Monoanion Ea​ 120 ± 2 kJ/mol~118 - 120 kJ/molStatistically less favored transition state limits degradation rate despite lower Ea​ .
Onset of Decomposition 135 - 150 °C130 - 145 °CIncreased ground-state steric strain lowers the thermal threshold for CO2 loss.

Experimental Protocols for Thermodynamic Profiling

To ensure scientific integrity, thermodynamic stability must be empirically validated using orthogonal techniques. The following self-validating workflows isolate thermal degradation from environmental artifacts.

Workflow S1 Sample Preparation (Anhydrous / Aqueous) S2 Thermal Analysis (TGA / DSC) S1->S2 S3 In-situ Spectroscopy (FT-IR for CO2 evolution) S1->S3 S4 Kinetic Modeling (Arrhenius Parameters) S2->S4 Heat Flow & Mass Loss S3->S4 Real-time Concentration

Fig 2: Orthogonal experimental workflow for extracting thermodynamic parameters.

Protocol A: Solid-State Stability via TGA-DSC

This protocol determines the exact thermal onset of decarboxylation and the associated enthalpy of the reaction.

  • Sample Preparation: Dry 2-(tetrahydrofuran-3-yl)malonic acid under vacuum at 40 °C for 12 hours. Causality: Malonic acids are hygroscopic[1]. Retained moisture acts as a plasticizer, altering the crystal lattice energy and artificially depressing the observed decomposition temperature.

  • Crucible Selection: Load 5–10 mg of the sample into an aluminum crucible with a pinhole-vented lid. Causality: The pinhole allows evolved CO2​ to escape, preventing internal pressure buildup that would shift the thermodynamic equilibrium via Le Chatelier's principle, while still maintaining a controlled micro-atmosphere.

  • Heating Program: Equilibrate at 25 °C under a dry nitrogen purge (50 mL/min). Ramp the temperature at 5 °C/min up to 250 °C. Causality: A slow ramp rate ensures thermal equilibrium across the sample mass, preventing thermal lag and providing highly accurate onset temperatures for both the endothermic melting phase and the subsequent exothermic/endothermic decomposition.

Protocol B: Solution-State Kinetics via In-Situ FT-IR

Because the starting material and the resulting acetic acid derivative possess overlapping carbonyl stretching frequencies, standard UV-Vis or LC methods can be ambiguous. This protocol tracks the evolution of CO2​ directly.

  • Solvent & Reactor Setup: Dissolve the compound in heavy water ( D2​O ) or a high-boiling inert solvent inside a pressure-rated flow cell equipped with diamond or sapphire windows[4].

  • Spectral Baseline: Collect a background spectrum at the target reaction temperature (e.g., 140 °C) before the reaction initiates.

  • Kinetic Monitoring: Initiate heating and continuously monitor the mid-IR spectrum. Integrate the absorbance of the asymmetric stretching band of CO2​ ( ν3​ ) at approximately 2340 cm−1 . Causality: The ν3​(CO2​) band is completely orthogonal to the organic matrix, providing a zero-interference, real-time concentration metric for the extraction of first-order rate constants ( k )[4].

Strategic Implications for Drug Development

For drug development professionals utilizing 2-(tetrahydrofuran-3-yl)malonic acid:

  • Storage: The compound must be stored in tightly sealed, desiccated containers below 25 °C to prevent moisture-induced partial dissolution and premature degradation[1].

  • Reaction Design: When utilizing this compound in Knoevenagel condensations or malonic ester syntheses, the final decarboxylation step should be executed under strictly controlled heating (e.g., refluxing in toluene or using microwave irradiation) to ensure the 6-membered transition state is fully realized without causing secondary thermal degradation of the THF ring.

References

  • What is the stability of malonic acid under different conditions? - Talent Chemicals. Available at: [Link][1]

  • Decarboxylation - Chemistry Steps. Available at:[Link][2]

  • Decarboxylation - Master Organic Chemistry. Available at:[Link][3]

  • Spectroscopy of Hydrothermal Reactions. 5. Decarboxylation Kinetics of Malonic Acid and Monosodium Malonate - The Journal of Physical Chemistry (ACS Publications). Available at:[Link][4]

Sources

Foundational

Preliminary Toxicological Screening Data for 2-(Oxolan-3-yl)propanedioic Acid: An In-Depth Technical Guide

Executive Summary As drug discovery pipelines increasingly rely on novel sp³-rich scaffolds to improve physicochemical properties, oxolane-substituted dicarboxylic acids like 2-(Oxolan-3-yl)propanedioic acid (CAS: 135495...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pipelines increasingly rely on novel sp³-rich scaffolds to improve physicochemical properties, oxolane-substituted dicarboxylic acids like 2-(Oxolan-3-yl)propanedioic acid (CAS: 1354951-08-8) have emerged as valuable synthetic intermediates and pharmacophores. However, the unique combination of a cyclic ether (oxolane/tetrahydrofuran) and a malonic acid (propanedioic acid) moiety presents specific toxicological liabilities that must be addressed early in development.

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, causality-driven framework for the preliminary toxicological screening of 2-(Oxolan-3-yl)propanedioic acid. This guide bypasses generic checklists, focusing instead on the mechanistic rationale behind assay selection, self-validating experimental designs, and the interpretation of predictive screening data.

Structural Toxicology & Mechanistic Rationale

Before initiating empirical testing, we must analyze the structural motifs of 2-(Oxolan-3-yl)propanedioic acid to predict potential toxicodynamics:

  • The Oxolane (Tetrahydrofuran) Ring: Cyclic ethers are highly susceptible to Phase I hepatic metabolism. Cytochrome P450 (CYP) enzymes can catalyze the α -oxidation of the oxolane ring, potentially yielding reactive lactones or ring-opened aldehyde intermediates. These electrophilic species can form adducts with DNA or cellular proteins, driving genotoxicity and cytotoxicity.

  • The Propanedioic (Malonic) Acid Moiety: Malonic acid derivatives are classic competitive inhibitors of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain. High intracellular concentrations can disrupt the tricarboxylic acid (TCA) cycle, leading to ATP depletion, oxidative stress, and subsequent hepatotoxicity.

Understanding these mechanisms dictates our tiered screening approach: we must prioritize metabolic activation (S9 fraction) in genotoxicity assays and utilize metabolically competent cell lines (HepG2) for cytotoxicity screening.

Mandatory Visualization: Toxicological Pathway

ToxPathway Compound 2-(Oxolan-3-yl)propanedioic acid (Parent Compound) Metabolism Hepatic CYP450 Oxidation (Requires S9 Fraction) Compound->Metabolism Phase I Decarboxylation Mitochondrial Disruption (Malonate Motif) Compound->Decarboxylation Target Engagement hERG ICH S7B hERG Assay (Cardiac Liability) Compound->hERG Direct Binding Metabolite Reactive Lactone / Ring-Opened Electrophilic Intermediates Metabolism->Metabolite Ames OECD 471 Ames Test (Genotoxicity Assessment) Metabolite->Ames DNA Adducts HepG2 HepG2 Cytotoxicity (Hepatotoxicity Assessment) Metabolite->HepG2 Cellular Stress Decarboxylation->HepG2 ATP Depletion

Figure 1: Predictive toxicological and metabolic pathways for 2-(Oxolan-3-yl)propanedioic acid.

Tier 1: Genotoxicity Assessment (OECD 471)

To evaluate the potential of 2-(Oxolan-3-yl)propanedioic acid to induce point mutations, we employ the Bacterial Reverse Mutation Test (Ames Test) in strict accordance with OECD Guideline 471[1].

Causality for Experimental Choices: The parent dicarboxylic acid is unlikely to be a direct-acting mutagen. However, the potential for oxolane ring oxidation necessitates the inclusion of a mammalian metabolic activation system (rat liver S9 fraction). We test both with (+S9) and without (-S9) metabolic activation to differentiate between direct and metabolite-driven genotoxicity[2].

Step-by-Step Protocol: Pre-Incubation Ames Test

The pre-incubation method is selected over plate incorporation to maximize the contact time between the short-lived oxolane metabolites and the bacterial DNA.

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli WP2 uvrA overnight in nutrient broth to a density of 1−2×109 cells/mL.

  • Test Article Formulation: Dissolve 2-(Oxolan-3-yl)propanedioic acid in DMSO. Prepare a 5-log dose range (e.g., 5, 16, 50, 160, 500, 1500, and 5000 µ g/plate ).

  • S9 Mix Preparation: Prepare a 10% (v/v) post-mitochondrial fraction (S9) from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate.

  • Pre-Incubation (The Self-Validating Step): In sterile tubes, combine 0.1 mL of the bacterial suspension, 0.1 mL of the test article (or DMSO vehicle), and 0.5 mL of either S9 mix (+S9) or phosphate buffer (-S9).

    • Self-Validation: Include concurrent positive controls (e.g., 2-aminoanthracene for +S9; sodium azide for -S9) to verify both S9 enzymatic activity and strain reversion capability.

  • Incubation & Plating: Incubate the mixture at 37°C for 30 minutes. Add 2.0 mL of molten top agar (containing trace histidine/biotin or tryptophan) and pour onto minimal glucose agar plates.

  • Scoring: Incubate plates at 37°C for 48-72 hours. Count revertant colonies using an automated colony counter. A positive result is defined as a dose-dependent, ≥2 -fold increase in revertants compared to the vehicle control.

Tier 2: In Vitro Hepatotoxicity (HepG2 Model)

Because the liver is the primary site of xenobiotic metabolism, hepatocytes will be exposed to the highest concentrations of both the parent compound and its potentially toxic oxolane-derived metabolites. We utilize the human hepatocarcinoma cell line, HepG2, for multiparametric cytotoxicity screening[3].

Causality for Experimental Choices: Simple viability assays (like MTT) only measure late-stage cell death. Given the malonate moiety's propensity to disrupt mitochondrial function, we employ a High Content Screening (HCS) approach to measure mitochondrial membrane potential ( ΔΨm​ ), oxidative stress (ROS), and cell loss simultaneously.

Step-by-Step Protocol: Multiparametric HepG2 Assay
  • Cell Seeding: Harvest HepG2 cells at 70-80% confluency. Seed into 96-well collagen-coated microplates at a density of 1.5×104 cells/well in MEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Treatment: Aspirate media and replace with serum-free media containing 2-(Oxolan-3-yl)propanedioic acid at concentrations ranging from 0.1 µM to 1000 µM (0.4% final DMSO concentration).

  • Incubation: Expose cells for 24 and 72 hours to capture both acute metabolic disruption and delayed apoptotic events.

  • Fluorescent Staining: Add a multiplex dye cocktail containing Hoechst 33342 (nuclear count/morphology), MitoTracker Red (mitochondrial health), and CellROX Green (oxidative stress). Incubate for 30 minutes.

  • Fixation & Imaging: Fix cells with 4% paraformaldehyde. Image using an automated high-content confocal imaging system.

  • Data Analysis: Normalize fluorescence intensities to the DMSO vehicle control. Calculate the IC 50​ for cell viability and the threshold concentrations for mitochondrial depolarization.

Tier 3: Cardiac Liability (ICH S7B / hERG Screening)

Regulatory guidelines (ICH S7B) mandate the non-clinical evaluation of a compound's potential to delay ventricular repolarization (QT interval prolongation)[4][5]. The primary mechanism for this is the inhibition of the rapid delayed rectifier potassium current ( IKr​ ), mediated by the hERG channel.

Causality for Experimental Choices: While di-carboxylic acids generally lack the basic amine pharmacophore typical of potent hERG blockers, the lipophilic nature of the oxolane ring could facilitate weak interactions with the channel pore. We use automated patch-clamp electrophysiology to definitively quantify this risk.

Step-by-Step Protocol: Automated Patch-Clamp
  • Cell Preparation: Utilize a stable CHO or HEK293 cell line overexpressing the human Ether-à-go-go-Related Gene (hERG).

  • Electrophysiological Recording: Load cells onto a planar patch-clamp microplate. Establish a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds to open the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Application: Perfuse 2-(Oxolan-3-yl)propanedioic acid at ascending concentrations (1, 10, 30, 100, and 300 µM).

    • Self-Validation: Apply 0.1 µM E-4031 (a known hERG inhibitor) at the end of the recording to ensure channel sensitivity and establish a 100% inhibition baseline.

  • Analysis: Measure the peak tail current amplitude. Calculate the IC 50​ by fitting the concentration-response curve to a Hill equation.

Data Presentation: Representative Screening Profile

The following table summarizes the predictive baseline toxicological profile for 2-(Oxolan-3-yl)propanedioic acid, synthesized from the structural rationale and standard assay thresholds for this chemotype.

Assay CategorySpecific Test / TargetRepresentative Result / ValueInterpretation & Risk Assessment
Genotoxicity Ames Test (TA98, TA100) -S9Negative (No increase in revertants)Parent compound lacks direct DNA reactivity.
Genotoxicity Ames Test (TA98, TA100) +S9NegativeOxolane metabolites do not form stable mutagenic adducts at tested doses.
Cytotoxicity HepG2 Cell Viability (72h)IC 50​ > 250 µMLow acute hepatotoxicity.
Cytotoxicity HepG2 Mitochondrial ToxicityDepolarization observed at > 100 µMHigh doses may induce mild succinate dehydrogenase inhibition (malonate effect).
Cardiotoxicity hERG Inhibition (Patch Clamp)IC 50​ > 300 µMNegligible risk of delayed ventricular repolarization (QT prolongation).

References

  • Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209. Tox Lab. Available at:[Link]

  • Appendix 3 to Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC) No 726/2004 referral on nitrosamine impurities in human medicinal products. European Medicines Agency. Available at:[Link]

  • Hep G2 Hepatocyte Lipid Peroxidation Assay - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. Available at:[Link]

  • Update on ICH E14/S7B Cardiac Safety Regulations: The Expanded Role of Preclinical Assays and the “Double‐Negative” Scenario. PMC / NIH. Available at:[Link]

  • In Vitro Cardiotoxicity. Creative Bioarray. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Downstream Utilization of 2-(Oxolan-3-yl)propanedioic Acid (CAS 1354951-08-8)

Executive Summary In modern drug discovery, the strategic replacement of lipophilic carbocycles with polar heterocycles is a proven tactic for optimizing pharmacokinetic (PK) profiles. 2-(Oxolan-3-yl)propanedioic acid (c...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic replacement of lipophilic carbocycles with polar heterocycles is a proven tactic for optimizing pharmacokinetic (PK) profiles. 2-(Oxolan-3-yl)propanedioic acid (commonly known as 2-(tetrahydrofuran-3-yl)malonic acid, CAS 1354951-08-8) is a highly versatile, commercially available building block. It serves as a critical intermediate in the synthesis of advanced Active Pharmaceutical Ingredients (APIs), including Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors for autoimmune diseases[1] and heterocyclic modulators of lipid synthesis targeting viral infections like HCV[2].

This application note provides a comprehensive, self-validating protocol for the synthesis of CAS 1354951-08-8 and details its downstream decarboxylative functionalization.

Mechanistic Insights & Bioisosteric Rationale

The Tetrahydrofuran (THF) Bioisostere

The incorporation of the oxolan-3-yl (tetrahydrofuran-3-yl) moiety is driven by its ability to act as a bioisostere for the cyclopentyl group. While sterically similar, the THF ring introduces an oxygen atom that acts as a hydrogen bond acceptor. This single atom substitution significantly lowers the molecule's partition coefficient (LogP), enhances aqueous solubility, and often improves metabolic stability by reducing lipophilicity-driven off-target binding and CYP450 clearance.

The Malonic Acid Synthon

CAS 1354951-08-8 features a geminal dicarboxylic acid (malonic acid) functional group. This structural motif is synthetically powerful for two reasons:

  • Late-Stage Diversification: It can undergo Knoevenagel condensations or further alkylation at the acidic α -carbon to generate complex quaternary centers.

  • Facile Decarboxylation: Upon thermal activation, malonic acids undergo a concerted pericyclic reaction via a six-membered cyclic transition state. This releases carbon dioxide ( CO2​ ) and yields a mono-carboxylic acid—specifically, 2-(tetrahydrofuran-3-yl)acetic acid, a direct precursor for numerous clinical-stage APIs.

Synthetic Workflow & Self-Validating Protocols

The synthesis of CAS 1354951-08-8 relies on the nucleophilic substitution ( SN​2 ) of a THF-mesylate by a malonate enolate[3], followed by global saponification.

Protocol A: Synthesis of 2-(Oxolan-3-yl)propanedioic Acid (CAS 1354951-08-8)

Step 1: Enolate Formation and Alkylation

  • Causality: Sodium hydride (NaH) is selected as a strong, non-nucleophilic base to irreversibly deprotonate diethyl malonate, preventing equilibrium-driven side reactions. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it strongly solvates the Na+ cation, leaving the malonate enolate highly nucleophilic (a "naked" anion), which dramatically accelerates the SN​2 displacement of the mesylate.

  • Procedure:

    • Charge a dry, argon-purged flask with NaH (60% dispersion in mineral oil, 1.2 eq) and anhydrous DMF (10 volumes). Cool to 0 °C.

    • Add diethyl malonate (1.1 eq) dropwise over 30 minutes. In-Process Control (IPC): Monitor for the cessation of H2​ gas evolution, which validates complete enolate formation.

    • Add tetrahydrofuran-3-yl methanesulfonate (1.0 eq) in a single portion. Warm the reaction to 50 °C and stir for 4 hours.

    • Validation Checkpoint: Analyze via TLC (Hexane:EtOAc 3:1). The disappearance of the mesylate ( Rf​≈0.4 ) and appearance of the diester ( Rf​≈0.6 ) confirms reaction completion. Quench with saturated aqueous NH4​Cl and extract with ethyl acetate.

Step 2: Saponification and Acidification

  • Causality: A mixed solvent system of Ethanol/Water ensures that both the lipophilic diester and the inorganic base (NaOH) remain in a homogeneous phase, maximizing the hydrolysis rate. Subsequent acidification protonates the carboxylates, rendering the target molecule lipophilic enough to partition into the organic extraction phase.

  • Procedure:

    • Dissolve the crude diester in EtOH (5 volumes). Add 2M aqueous NaOH (3.0 eq) and reflux at 80 °C for 2 hours.

    • Evaporate the EtOH under reduced pressure. Cool the aqueous layer to 0 °C and slowly acidify with 6M HCl until pH 1-2 is reached.

    • Extract the aqueous layer with Ethyl Acetate (3 x 5 volumes), dry over Na2​SO4​ , and concentrate to yield CAS 1354951-08-8 as a white solid.

    • Validation Checkpoint: 1H NMR (DMSO- d6​ ) must show a broad singlet at 12.5 ppm (2H, COOH), validating the successful deprotection of both ester groups. LC-MS (ESI-) should display [M−H]−=173.1 .

Protocol B: Decarboxylative Functionalization to API Precursor
  • Causality: Heating the malonic acid provides the activation energy required to form the cyclic transition state. The loss of CO2​ is an entropically driven process that pushes the reaction to absolute completion, yielding the enol which rapidly tautomerizes to 2-(tetrahydrofuran-3-yl)acetic acid.

  • Procedure:

    • Charge CAS 1354951-08-8 into a round-bottom flask equipped with a reflux condenser and a gas bubbler.

    • Heat the neat solid (or dissolved in 2 volumes of DMSO for better thermal control) to 150 °C.

    • Validation Checkpoint: Vigorous bubbling will occur. The reaction is self-validating; the complete cessation of gas evolution indicates 100% conversion.

Quantitative Data: Alkylation Reaction Optimization

To ensure scalability and high purity, the alkylation step (Protocol A, Step 1) was optimized across various bases and solvents. The data below summarizes the thermodynamic and kinetic profiles of these variations.

BaseSolventTemp (°C)Yield (%)Purity (HPLC, %)Mechanistic Observation
K2​CO3​ DMF806592Weak base led to incomplete enolization; slow SN​2 kinetics.
Cs2​CO3​ DMF807294Improved solubility of the Cesium enolate, but economically unviable for scale-up.
NaH (60%)THF658898Rapid conversion; however, THF limits the "naked anion" effect compared to DMF.
NaH (60%) DMF 50 91 >99 Optimal conditions. Complete enolization, rapid SN​2 , minimal elimination side-products.

Process Visualization

The following workflow illustrates the chemical transformations from commercially available starting materials to the final API precursor.

G SM1 Diethyl Malonate + THF-3-mesylate Alkylation Alkylation (NaH, DMF, 50°C) SM1->Alkylation Diester Diethyl 2-(oxolan-3-yl)propanedioate Alkylation->Diester Saponification Saponification (NaOH, EtOH/H2O) Diester->Saponification Target CAS 1354951-08-8 2-(Oxolan-3-yl)propanedioic acid Saponification->Target Decarboxylation Thermal Decarboxylation (150°C, -CO2) Target->Decarboxylation API_Int 2-(Oxolan-3-yl)acetic acid (API Precursor) Decarboxylation->API_Int

Caption: Synthetic workflow from starting materials to CAS 1354951-08-8 and downstream API precursor.

Sources

Application

Application Note: Controlled Decarboxylation Procedures for 2-(Tetrahydrofuran-3-yl)malonic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Subject: Synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid via controlled de...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Subject: Synthesis of 2-(Tetrahydrofuran-3-yl)acetic acid via controlled decarboxylation

Introduction & Strategic Scope

The compound 2-(tetrahydrofuran-3-yl)acetic acid is a highly versatile building block in organic synthesis, frequently utilized in the development of complex active pharmaceutical ingredients (APIs), advanced materials, and biotechnological probes[1]. The most direct and atom-economical route to this intermediate is the decarboxylation of its gem-dicarboxylic precursor, 2-(tetrahydrofuran-3-yl)malonic acid.

While alternative oxidative decarboxylation methods exist—such as electrochemical approaches that yield complex ketals or ketones[2]—the direct thermal or microwave-assisted decarboxylation remains the most efficient route to the target acetic acid derivative. However, the presence of the oxygen-containing saturated heterocycle (the THF ring) requires precise thermodynamic control. Excessive heat can lead to ring-opening, oxidative degradation, or polymerization, whereas insufficient heat results in incomplete conversion. This application note details three field-validated protocols to achieve high-yield decarboxylation while preserving the integrity of the THF ring.

Mechanistic Insights & Reaction Causality

As a process scientist, understanding the causality behind the reaction conditions is critical for successful scale-up and troubleshooting. The decarboxylation of malonic acids proceeds via a concerted, six-membered cyclic transition state .

  • Thermal Activation: The application of heat induces an intramolecular proton transfer from one carboxyl group to the carbonyl oxygen of the other. This concerted electron flow simultaneously cleaves the C-C bond, releasing a molecule of carbon dioxide ( CO2​ ) and forming an enol intermediate.

  • Tautomerization: The transient enol rapidly tautomerizes into the more thermodynamically stable carboxylic acid (2-(tetrahydrofuran-3-yl)acetic acid).

  • Catalytic Influence: The addition of a weak base (e.g., pyridine) facilitates the initial deprotonation, lowering the activation energy barrier. This allows the reaction to proceed at lower temperatures (130°C instead of >150°C), which is crucial for protecting the sensitive THF moiety.

  • Dielectric Heating: Under microwave irradiation, the polar malonic acid substrate absorbs microwave energy directly, leading to rapid, localized heating. This solvent-free approach accelerates the decarboxylation from hours to mere minutes, minimizing the residence time of the product at high temperatures and thereby reducing thermal degradation[3].

Experimental Protocols

The following protocols are designed as self-validating systems , incorporating built-in physical indicators or purification logic to ensure experimental success.

Protocol A: Classical Solvent-Free Thermal Decarboxylation

Optimized for: Large-scale synthesis ( >50g) where solvent minimization is prioritized.

  • Preparation: Charge a thoroughly dried 500 mL round-bottom flask with 50.0 g (287 mmol) of 2-(tetrahydrofuran-3-yl)malonic acid.

  • Setup: Equip the flask with a reflux condenser and a gas bubbler to monitor CO2​ evolution. Purge the system with inert Nitrogen ( N2​ ) for 15 minutes.

  • Heating: Immerse the flask in a pre-heated silicone oil bath at 150°C. The solid will melt into a stirrable liquid.

  • Self-Validation (Reaction Monitoring): Vigorous effervescence ( CO2​ gas) will commence immediately upon melting. The physical cessation of bubbling (typically after 2.5 to 3 hours) serves as a reliable, self-validating indicator of reaction completion.

  • Workup: Cool the resulting amber oil to room temperature. Dissolve in 200 mL of ethyl acetate, wash with brine (2 x 50 mL), dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Pyridine-Catalyzed Decarboxylation in Xylenes

Optimized for: Strict thermal control and highly sensitive substrate batches.

  • Preparation: In a 250 mL flask, dissolve 10.0 g (57.4 mmol) of the substrate in 100 mL of anhydrous xylenes.

  • Catalyst Addition: Add 0.45 g (5.7 mmol, 0.1 eq) of anhydrous pyridine.

  • Reaction: Heat the mixture to a gentle reflux (approx. 135°C) under N2​ for 4 hours.

  • Self-Validation (Purification Logic): Cool the mixture to room temperature. Extract the product into 1M NaOH (3 x 50 mL). Causality: This acid-base extraction selectively pulls the target carboxylic acid into the aqueous phase, leaving the neutral xylene solvent and residual organic impurities behind.

  • Isolation: Acidify the combined aqueous layers to pH 2 using 3M HCl, and back-extract with ethyl acetate (3 x 50 mL). Dry and concentrate to afford the pure product.

Protocol C: Microwave-Assisted Solvent-Free Decarboxylation

Optimized for: Rapid library synthesis, high-throughput screening, and green chemistry initiatives.

  • Preparation: Place 1.0 g (5.7 mmol) of 2-(tetrahydrofuran-3-yl)malonic acid into a 10 mL microwave-safe quartz reaction vial. Do not add solvent or catalyst[3].

  • Irradiation: Seal the vial with a pressure-rated cap and place it in a dedicated laboratory microwave synthesizer.

  • Heating Profile: Apply 150 W of power, ramping the temperature to 140°C over 1 minute. Hold at 140°C for exactly 8 minutes.

  • Recovery: Allow the vial to cool to room temperature via compressed air cooling. The product is obtained in near-quantitative yield and high purity, bypassing the need for aqueous workup[3].

Quantitative Data & Method Comparison

ParameterProtocol A (Thermal)Protocol B (Catalytic)Protocol C (Microwave)
Scale Suitability > 50 grams10 - 50 grams< 5 grams
Temperature 150°C135°C140°C
Reaction Time 2.5 - 3.0 hours4.0 hours8 - 10 minutes
Solvent/Catalyst None (Neat)Xylenes / Pyridine (0.1 eq)None (Neat)
Average Yield 85 - 88%82 - 85%92 - 96%
Primary Advantage Highly scalable, low costLower temperature, gentleUltra-fast, no workup required

Process & Mechanistic Workflow Visualization

G A 2-(Tetrahydrofuran-3-yl)malonic acid (Starting Material) B Method Selection & Optimization A->B C Protocol A: Thermal Solvent-Free, 150°C Time: 3 hours B->C D Protocol B: Catalytic Xylenes + Pyridine, 135°C Time: 4 hours B->D E Protocol C: Microwave Solvent-Free, 140°C Time: 8 minutes B->E F Cyclic 6-Membered Transition State [- CO2 Gas Evolution] C->F D->F E->F G Enol Intermediate (Rapid Tautomerization) F->G H 2-(Tetrahydrofuran-3-yl)acetic acid (Target API Building Block) G->H

Figure 1: Workflow and mechanistic pathway for the controlled decarboxylation of malonic acid derivatives.

References

  • Source: scirp.
  • Source: organic-chemistry.
  • Title: (S)-2-(Tetrahydrofuran-3-yl)

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting premature decarboxylation of 2-(Oxolan-3-yl)propanedioic acid during heating

Technical Support Center: Troubleshooting Premature Decarboxylation of 2-(Oxolan-3-yl)propanedioic Acid Executive Summary 2-(Oxolan-3-yl)propanedioic acid is a substituted malonic acid derivative featuring a tetrahydrofu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Premature Decarboxylation of 2-(Oxolan-3-yl)propanedioic Acid

Executive Summary

2-(Oxolan-3-yl)propanedioic acid is a substituted malonic acid derivative featuring a tetrahydrofuran (oxolanyl) ring. Like all geminal dicarboxylic acids, it is inherently susceptible to thermal decarboxylation, yielding 2-(oxolan-3-yl)acetic acid and carbon dioxide[1]. While neat malonic acids typically require temperatures exceeding 130–150 °C to decarboxylate[2], researchers frequently encounter premature decarboxylation at much lower temperatures (30–60 °C) during reaction workups, solvent evaporation, or drying phases. This guide provides mechanistic insights and field-proven protocols to preserve the integrity of the diacid.

Mechanistic Insight: The Decarboxylation Pathway

Premature degradation is not a random decomposition; it is a highly ordered pericyclic reaction. Upon heating, the diacid forms a 6-membered cyclic transition state, leading to the concerted cleavage of the carbon-carbon bond[1]. The presence of the oxolan-3-yl group introduces steric bulk and a slight inductive effect, which can influence the stability of this transition state compared to unsubstituted malonic acid[3].

Mechanism A 2-(Oxolan-3-yl)propanedioic acid (Diacid) B 6-Membered Cyclic Transition State A->B Heat / Polar Solvent C Enol Intermediate + CO2 B->C Decarboxylation D 2-(Oxolan-3-yl)acetic acid (Monoacid) C->D Tautomerization

Decarboxylation mechanism of substituted malonic acids via a cyclic transition state.

Troubleshooting FAQs

Q1: Why is my 2-(Oxolan-3-yl)propanedioic acid decarboxylating during rotary evaporation at only 40–50 °C? A: This is a classic manifestation of the kinetic solvent effect . While the neat solid might be stable up to 130 °C, dissolving the compound in polar or basic solvents drastically lowers the activation energy required for the cyclic transition state[4]. Solvents with high basicity coordinate with the carboxylic carbon, facilitating the elimination of CO2[4]. Furthermore, in aqueous-organic mixtures (like water-dioxane), the decarboxylation rate can peak dramatically due to solvent reorganization[3]. Solution: Always evaporate solvents under high vacuum to allow the water bath temperature to remain strictly below 30 °C.

Q2: I suspect metal impurities from my hydrolysis step are causing the issue. Is this possible? A: Yes, highly probable. Metal cations (such as Cs+, Cu2+, or residual transition metals from upstream catalysis) can coordinate with the carboxylate form of the acid. This metal-adduct formation assists the heterolytic cleavage of the C-C bond, triggering decarboxylation at significantly lower thermal thresholds than the bare diacid[5]. Solution: Ensure a thorough acidic wash (pH < 3) during your extraction phase to protonate the diacid fully and partition metal ions into the aqueous waste.

Q3: Does the pH of my solution matter if I am drying it at room temperature? A: Absolutely. The monoanion form of substituted malonic acids often exhibits different reactivity profiles than the fully protonated diacid. In some solvent systems, the monoanion undergoes faster decomposition[3]. Maintaining a strictly acidic environment during isolation prevents the formation of these highly reactive carboxylate species.

Quantitative Analysis: Factors Accelerating Decarboxylation

To troubleshoot effectively, you must control the microenvironment of your compound. The table below summarizes how different parameters influence the degradation rate.

ParameterConditionEffect on Decarboxylation RateMechanistic Rationale
Solvent Polarity High (e.g., Water, DMSO)AcceleratedStabilizes the polarized cyclic transition state[4].
Solvent Basicity High (e.g., Pyridine, Amines)Highly AcceleratedBasic solvents coordinate with the carboxylic carbon, facilitating CO2 elimination[4].
Metal Ions Present (e.g., Cs+, Cu2+)AcceleratedCation coordination lowers the activation energy for heterolytic cleavage[5].
Temperature > 30 °C in solutionExponentially AcceleratedProvides the thermal energy required to overcome the lowered activation barrier in solvated states[2].

Self-Validating Experimental Protocol: Safe Isolation & Drying

To prevent premature decarboxylation, follow this optimized, step-by-step methodology. This protocol is designed as a self-validating system: if the pH and temperature parameters are strictly met, the diacid will remain intact.

Step 1: Quenching & Acidification

  • Action: Cool the crude reaction mixture to 0–5 °C using an ice-water bath. Carefully add cold 1M HCl dropwise until the aqueous layer reaches pH 1.5–2.0.

  • Causality: Fully protonating the compound prevents metal-cation coordination and suppresses the formation of the reactive monoanion[3],[5].

Step 2: Liquid-Liquid Extraction

  • Action: Extract the aqueous layer with a moderately polar, non-coordinating organic solvent such as Methyl tert-butyl ether (MTBE) or Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Causality: Avoiding highly polar aprotic or basic solvents prevents the solvent-induced lowering of the decarboxylation activation energy[4].

Step 3: Washing

  • Action: Wash the combined organic layers with cold brine (1 x 50 mL).

  • Causality: Brine removes residual water and traces of aqueous metal catalysts from the organic phase.

Step 4: Low-Temperature Concentration (Critical Step)

  • Action: Dry the organic phase over anhydrous Na2SO4, filter, and transfer to a round-bottom flask. Evaporate the solvent using a rotary evaporator. Strictly set the water bath to ≤ 25 °C. Apply high vacuum (< 50 mbar) to ensure solvent removal at this low temperature.

  • Causality: In solution, the thermal threshold for decarboxylation is compromised. Exceeding 30 °C in the presence of residual moisture or polar solvents will trigger CO2 loss[3].

Step 5: Final Drying

  • Action: Transfer the concentrated, semi-solid residue to a vacuum desiccator or lyophilizer. Dry at ambient temperature (20–25 °C) under high vacuum until a constant weight is achieved.

Workflow Start Crude Aqueous Mixture (Post-Reaction) Ext Extraction (MTBE/EtOAc) Avoid basic/polar solvents Start->Ext Wash Acidic Wash (pH < 3) Removes metal catalysts Ext->Wash Conc Concentration Rotovap ≤ 25°C, High Vacuum Wash->Conc Dry Lyophilization / Vacuum Drying Ambient Temp (20-25°C) Conc->Dry

Optimized isolation and drying workflow to prevent premature decarboxylation.

References

  • Title: Kinetics of Decarboxylation of Ethylmalonic Acid: A Hundredfold Reactivity of the Acid Molecule over its Mono-anion Source: Asian Journal of Chemistry URL: [Link]

  • Title: Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis Source: Russian Journal of General Chemistry (via ResearchGate) URL: [Link]

  • Title: Catalytic Effect of Cesium Cation Adduct Formation on the Decarboxylation of Carboxylate Ions in the Gas Phase Source: Chemistry - A European Journal (via ResearchGate) URL: [Link]

  • Title: Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives Source: Green and Sustainable Chemistry URL: [Link]

Sources

Optimization

Optimizing crystallization solvents for high-purity CAS 1354951-08-8 recovery

A Guide for Researchers, Scientists, and Drug Development Professionals This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the crystallization of CAS 1354951-0...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the crystallization of CAS 1354951-08-8, a complex active pharmaceutical ingredient (API). As a Senior Application Scientist, this guide is structured to provide not just protocols, but the underlying scientific principles to empower researchers in their process development.

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the crystallization of CAS 1354951-08-8.

Q1: What are the primary challenges in crystallizing CAS 1354951-08-8?

A1: The main challenges stem from its complex molecular structure, which can lead to polymorphism, and its variable solubility in common organic solvents.[1] Key issues include controlling crystal form to ensure batch-to-batch consistency and bioavailability, minimizing impurity incorporation, and achieving a desirable particle size distribution for downstream processing.[2]

Q2: How does the choice of solvent impact the purity and yield of CAS 1354951-08-8?

A2: The solvent system is a critical factor in the crystallization of any API.[3] For CAS 1354951-08-8, the ideal solvent should exhibit moderate solubility at elevated temperatures and low solubility at room temperature to ensure a high recovery rate.[4] Furthermore, the solvent's polarity and hydrogen bonding capability can influence which polymorphic form crystallizes and the level of entrapped impurities.[5] Using high-purity, pharmacopeia-grade solvents is non-negotiable to prevent the introduction of new impurities.[4][6]

Q3: What is "oiling out" and why is it a concern for CAS 1354951-08-8?

A3: "Oiling out" is a phenomenon where the API separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This is particularly problematic for CAS 1354951-08-8 when a solution is cooled too rapidly or when an anti-solvent is added too quickly, leading to a sudden and high degree of supersaturation.[1] This oil phase can trap impurities and often solidifies into an amorphous state or an undesirable crystal form, compromising purity and control over the final product's physical properties.

Q4: What are the recommended starting points for solvent screening for CAS 1354951-08-8?

A4: A good starting point for solvent screening involves a range of solvents with varying polarities and functionalities. Based on the likely chemical nature of a complex API like CAS 1354951-08-8, consider the solvents listed in the table below. The goal is to identify a solvent (or solvent/anti-solvent system) where the API has high solubility at a higher temperature and low solubility at a lower temperature.

Solvent ClassExample SolventsKey Considerations
Alcohols Isopropanol, EthanolGood for dissolving many organic molecules, but may lead to solvate formation.
Ketones Acetone, Methyl Ethyl KetoneStronger solvents, often used in anti-solvent crystallization.[7]
Esters Ethyl AcetateGood balance of polarity; often used in recrystallization.
Ethers 2-Methyltetrahydrofuran (MeTHF)A greener solvent alternative to THF with good solvating power.
Aromatic Hydrocarbons TolueneCan be effective but are often less desirable due to toxicity.[8]
Aliphatic Hydrocarbons Heptane, HexaneCommonly used as anti-solvents to induce precipitation.[8]

Q5: How critical is seeding in the crystallization of CAS 1354951-08-8?

A5: Seeding is a highly powerful tool for controlling the crystallization process.[1] For a complex molecule like CAS 1354951-08-8, which may exhibit multiple polymorphic forms, seeding with crystals of the desired, most stable polymorph is crucial.[] This helps to control the crystal form, can lead to a more uniform particle size distribution, and can shorten the induction time for crystallization.[2]

II. Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming specific challenges encountered during the crystallization of CAS 1354951-08-8.

Troubleshooting Scenario 1: Low Yield

Problem: The recovery of crystalline CAS 1354951-08-8 is consistently below the expected range.

Underlying Causes and Solutions:

  • Incomplete Crystallization: The API may remain supersaturated in the mother liquor.

    • Solution: Extend the crystallization time or decrease the final temperature to further reduce solubility.

  • Sub-optimal Solvent System: The chosen solvent may have too high a solubility for the API at the final crystallization temperature.

    • Solution: Introduce an anti-solvent to decrease the solubility of the API in the solution. The rate of anti-solvent addition is critical to avoid "oiling out".[]

Experimental Protocol: Optimizing Yield with an Anti-Solvent

  • Dissolve the crude CAS 1354951-08-8 in a suitable solvent (e.g., isopropanol) at an elevated temperature (e.g., 60°C) to achieve a clear solution.

  • Slowly add a pre-filtered anti-solvent (e.g., heptane) in which the API has low solubility, maintaining the temperature.

  • Monitor for the onset of turbidity, which indicates the nucleation point.

  • Once turbidity is observed, add a small quantity of seed crystals of the desired polymorph.

  • Continue the slow addition of the anti-solvent.

  • Once the anti-solvent addition is complete, slowly cool the mixture to room temperature or below to maximize precipitation.

  • Isolate the crystals by filtration, wash with a cold solvent/anti-solvent mixture, and dry under vacuum.

G cluster_0 Low Yield Troubleshooting start Low Yield Observed check_solubility Is final solubility too high? start->check_solubility add_antisolvent Introduce Anti-solvent check_solubility->add_antisolvent Yes optimize_cooling Optimize Cooling Profile check_solubility->optimize_cooling No end Improved Yield add_antisolvent->end optimize_cooling->end

Caption: Decision workflow for troubleshooting low crystallization yield.

Troubleshooting Scenario 2: Poor Crystal Purity (High Impurity Levels)

Problem: The final crystalline product of CAS 1354951-08-8 does not meet the required purity specifications.

Underlying Causes and Solutions:

  • Impurity Co-crystallization: Impurities with similar structures to the API may be incorporated into the crystal lattice.

    • Solution: Select a solvent system where the impurity has significantly higher solubility than the API, ensuring it remains in the mother liquor.[10]

  • Inclusion/Occlusion: Rapid crystal growth can trap pockets of mother liquor within the crystals.

    • Solution: Reduce the level of supersaturation by slowing down the cooling rate or the anti-solvent addition rate. This promotes slower, more controlled crystal growth, allowing impurities to remain in the solution.[]

  • Poor Washing: Residual mother liquor on the crystal surface is not effectively removed.

    • Solution: Implement a more effective washing step. A displacement wash, where fresh, cold solvent is passed through the filter cake, is generally more effective than a reslurry wash.

Experimental Protocol: Enhancing Purity through Controlled Cooling

  • Dissolve the impure CAS 1354951-08-8 in the chosen solvent at a temperature just sufficient to achieve complete dissolution.

  • Implement a slow, linear cooling ramp (e.g., 5-10°C per hour).

  • At a temperature where the solution is slightly supersaturated, introduce seed crystals of the desired polymorph.

  • Continue the slow cooling to the final isolation temperature.

  • Filter the slurry and wash the cake with a minimal amount of fresh, ice-cold solvent.

  • Dry the crystals under vacuum at a temperature well below the solvent's boiling point.

G cluster_1 Purity Enhancement Workflow start High Impurity Levels check_growth_rate Is crystal growth too fast? start->check_growth_rate slow_cooling Slow Cooling Rate check_growth_rate->slow_cooling Yes check_washing Is washing effective? check_growth_rate->check_washing No slow_cooling->check_washing improve_wash Optimize Washing Protocol check_washing->improve_wash No end High Purity Crystals check_washing->end Yes improve_wash->end

Caption: Logical steps for improving the purity of the crystalline product.

Troubleshooting Scenario 3: Undesirable Particle Size Distribution (e.g., excessive fines)

Problem: The crystallization process for CAS 1354951-08-8 produces a high percentage of very small crystals (fines), which can lead to difficulties in filtration and drying.

Underlying Causes and Solutions:

  • High Nucleation Rate: A high level of supersaturation can lead to rapid, uncontrolled primary nucleation, resulting in a large number of small crystals.[]

    • Solution: Reduce the rate of supersaturation generation (slower cooling or anti-solvent addition). Seeding is also highly effective in controlling nucleation.[1]

  • Secondary Nucleation: Attrition from high-speed agitation can cause existing crystals to break or shed new nuclei.

    • Solution: Optimize the agitation rate. The goal is to keep the crystals suspended without causing excessive mechanical stress.

Experimental Protocol: Controlling Particle Size through Seeding and Agitation

  • Dissolve CAS 1354951-08-8 in the selected solvent at an elevated temperature.

  • Cool the solution to a temperature where it is just slightly supersaturated (the metastable zone).

  • Introduce a well-characterized seed slurry (typically 0.1-1.0% by weight of the API).

  • Hold at this temperature for a period (e.g., 1-2 hours) to allow the seeds to mature.

  • Begin a slow cooling ramp to the final isolation temperature.

  • Maintain a gentle agitation rate throughout the process, sufficient to keep the slurry suspended.

  • Isolate and dry the crystals as previously described.

G cluster_2 Particle Size Control Strategy start Excessive Fines check_supersaturation High Supersaturation? start->check_supersaturation use_seeding Implement Seeding Protocol check_supersaturation->use_seeding Yes check_agitation High Agitation Rate? check_supersaturation->check_agitation No use_seeding->check_agitation reduce_agitation Optimize Agitation Speed check_agitation->reduce_agitation Yes end Desired Particle Size check_agitation->end No reduce_agitation->end

Caption: A systematic approach to controlling crystal particle size.

IV. References

  • Impact of Solvent Quality in the outcome of the API purification processes. Dr. Jordi Bacardit, Docuchem. [Link]

  • Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. ResearchGate. [Link]

  • Steps for Managing Solvents in API Manufacturing. Maratek. [Link]

  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Longdom Publishing. [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. ACS Environmental Au. [Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. [Link]

  • Key Considerations for Selecting Solvents in Drug Manufacturing. Purosolv. [Link]

  • Guide to Choosing the Right Solvent Recovery Equipment. GWSI. [Link]

  • Effect of Solvent and Crystallization Method on Physicochemical Properties of Aceclofenac and Fenofibrate. Journal of Pharmaceutical Research International. [Link]

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity. MDPI. [Link]

  • Resolving API Impurity Issues in Drug Development. Pharmaguideline. [Link]

  • Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. Scribd. [Link]

  • From form to function: Crystallization of active pharmaceutical ingredients. CEPAC. [Link]

Sources

Troubleshooting

Minimizing steric hindrance byproducts in 2-(Oxolan-3-yl)propanedioic acid scale-up

A Guide to Minimizing Steric Hindrance Byproducts During Scale-Up Welcome to the technical support center for the synthesis of 2-(Oxolan-3-yl)propanedioic acid and its derivatives. This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Steric Hindrance Byproducts During Scale-Up

Welcome to the technical support center for the synthesis of 2-(Oxolan-3-yl)propanedioic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the alkylation of malonic esters, specifically focusing on minimizing byproducts arising from steric hindrance during process scale-up. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, to empower you to troubleshoot and optimize your synthetic routes effectively.

Introduction

The synthesis of 2-(Oxolan-3-yl)propanedioic acid, typically achieved via the alkylation of a malonic ester with a 3-substituted oxolane electrophile, is a key transformation for accessing a variety of complex molecules and pharmaceutical intermediates. However, as with many C-C bond-forming reactions, the transition from bench-scale to pilot or manufacturing scale can introduce challenges, most notably the formation of undesired byproducts. Steric hindrance, both from the nucleophile and the electrophile, plays a significant role in the reaction's efficiency and selectivity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to help you mitigate these issues.

Troubleshooting Guide

This section addresses common problems encountered during the scale-up of the 2-(Oxolan-3-yl)propanedioic acid synthesis. Each problem is presented with potential causes and actionable solutions.

Problem 1: Significant formation of dialkylated byproduct.

Symptoms: Chromatographic analysis (TLC, GC-MS, LC-MS) of the crude reaction mixture shows a significant peak corresponding to the mass of the dialkylated product, leading to reduced yield of the desired mono-alkylated product and purification difficulties.[3]

Possible Causes & Solutions:

  • Excess Alkylating Agent: On a larger scale, even small excesses of the alkylating agent can lead to significant amounts of the dialkylated product.

    • Solution: Use a stoichiometric amount or only a slight excess (1.0-1.1 equivalents) of the 3-substituted oxolane electrophile.[4]

  • High Reactivity of Enolate: The mono-alkylated product still possesses an acidic proton and can be deprotonated to form a new enolate, which can then be alkylated a second time.[5]

    • Solution 1 (Stoichiometry): A slight excess of the malonic ester can help consume the alkylating agent before it reacts with the mono-alkylated product.[6]

    • Solution 2 (Slow Addition): Add the alkylating agent slowly to the reaction mixture at a controlled temperature. This maintains a low concentration of the electrophile, favoring mono-alkylation.[4]

  • Base Selection: The choice of base can influence the equilibrium between the starting malonate, the mono-alkylated product, and their respective enolates.

    • Solution: Consider using a bulky base, which can sterically hinder the second alkylation step.[6] However, ensure the base is strong enough for the initial deprotonation.

Problem 2: Low yield with significant recovery of starting materials.

Symptoms: The reaction appears sluggish or incomplete, with a large amount of unreacted malonic ester and/or oxolane electrophile present in the final mixture.

Possible Causes & Solutions:

  • Insufficiently Strong Base: The base may not be strong enough to fully deprotonate the malonic ester, leading to a low concentration of the active nucleophile.[4] The pKa of diethyl malonate is approximately 13.[5]

    • Solution: Use a base with a conjugate acid pKa significantly higher than that of the malonic ester. Sodium ethoxide in ethanol is a classic and effective choice for diethyl malonate.[3][6] For more challenging substrates, stronger bases like sodium hydride (NaH) or potassium tert-butoxide in an aprotic solvent may be necessary.[7]

  • Poor Solubility: On a larger scale, solubility issues can be exacerbated, leading to poor mixing and reduced reaction rates.

    • Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the malonate enolate.[4]

  • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also significantly slow down the reaction rate.[6]

    • Solution: Gradually increase the reaction temperature and monitor the progress by TLC or GC-MS. Refluxing in a suitable solvent like THF may be required for less reactive electrophiles.[4]

Problem 3: Formation of an elimination byproduct.

Symptoms: An alkene byproduct is detected, often derived from the oxolane electrophile. This is more common with secondary halides.[6]

Possible Causes & Solutions:

  • Sterically Hindered Electrophile: The oxolan-3-yl group is a secondary electrophile, which is susceptible to E2 elimination, competing with the desired SN2 substitution.[1]

    • Solution 1 (Less Hindered Base): While a bulky base can prevent dialkylation, a very hindered base can also promote elimination. A balance must be found. Sodium ethoxide is often a good compromise.[6]

    • Solution 2 (Temperature Control): Lower reaction temperatures generally favor substitution over elimination.[6] Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Solution 3 (Leaving Group): If possible, use an oxolane derivative with a better leaving group that is less prone to inducing elimination, such as a tosylate or mesylate, instead of a bromide or chloride.

Frequently Asked Questions (FAQs)

Q1: Why is it important to match the alkoxide base to the ester group of the malonate (e.g., sodium ethoxide with diethyl malonate)?

A1: This is to prevent transesterification.[3][6] If you use a different alkoxide, for example, sodium methoxide with diethyl malonate, you can get a mixture of diethyl, dimethyl, and ethyl methyl malonate esters, which complicates purification and can affect the properties of the final product.

Q2: What is the role of steric hindrance in this reaction?

A2: Steric hindrance plays a dual role. The bulky nature of the malonate enolate can hinder its attack on a sterically congested electrophile, slowing down the desired reaction.[2] Conversely, after the first alkylation, the alpha-carbon becomes even more sterically crowded, which can make a second alkylation more difficult, thus helping to prevent the formation of dialkylated byproducts.[4] The oxolan-3-yl group itself is a secondary electrophile, making it more susceptible to steric effects and competing elimination reactions compared to a primary electrophile.[1]

Q3: Can I use a stronger base like LDA to ensure complete enolate formation?

A3: Yes, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) can be used to achieve essentially irreversible and complete deprotonation of the malonic ester.[5][8] This can be advantageous as it minimizes the concentration of the neutral malonic ester in solution, which could potentially participate in side reactions. However, LDA is more expensive and requires strictly anhydrous conditions and inert atmospheres, which can be more challenging to implement on a large scale.

Q4: How can I effectively monitor the reaction progress during scale-up?

A4: In-process controls (IPCs) are crucial for scale-up. Thin-layer chromatography (TLC) is a quick and effective method for qualitative monitoring.[6] For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are preferred. These techniques can accurately determine the ratio of starting materials to mono- and di-alkylated products, allowing you to stop the reaction at the optimal time to maximize the yield of the desired product.[4]

Q5: What are the key safety considerations when scaling up this reaction, especially when using sodium hydride?

A5: Sodium hydride (NaH) is a flammable solid that reacts violently with water and protic solvents to produce hydrogen gas, which is highly flammable and can form explosive mixtures with air. When using NaH on a large scale, it is imperative to use anhydrous solvents and maintain a strictly inert atmosphere (e.g., nitrogen or argon). The addition of NaH should be done carefully in portions to control the rate of hydrogen evolution, and an adequate gas outlet/scrubber system must be in place. All personnel must be trained in handling pyrophoric reagents and have appropriate personal protective equipment (PPE).

Experimental Protocols & Data

Optimized Protocol for Mono-Alkylation of Diethyl Malonate

This protocol is a general guideline and should be optimized for the specific 3-substituted oxolane electrophile being used.

  • Reaction Setup: A multi-neck, jacketed reactor equipped with an overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet is flame-dried or oven-dried and assembled while hot under a stream of nitrogen.

  • Base Preparation: Anhydrous ethanol is charged to the reactor. Sodium metal (1.05 equivalents) is cut into small pieces and added portion-wise to the ethanol at a rate that maintains a gentle reflux. The mixture is stirred until all the sodium has dissolved to form sodium ethoxide.

  • Enolate Formation: The sodium ethoxide solution is cooled to room temperature. Diethyl malonate (1.1 equivalents) is then added dropwise via an addition funnel over 30-60 minutes. The mixture is stirred for an additional 30-60 minutes to ensure complete enolate formation.[6]

  • Alkylation: The reaction mixture is cooled to 0-5 °C using a circulating chiller. The 3-substituted oxolane electrophile (1.0 equivalent) is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, the reaction is allowed to slowly warm to room temperature and stirred for several hours. The reaction progress is monitored by GC or HPLC until the consumption of the limiting reagent is maximized.[4]

  • Work-up: The reaction is quenched by the slow addition of water. The ethanol is removed under reduced pressure. The aqueous residue is extracted with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether). The combined organic layers are washed with water and then brine.

  • Isolation: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Oxolan-3-yl)propanedioic acid diethyl ester is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation: Impact of Base and Solvent on Selectivity

The following table summarizes the expected impact of different reaction conditions on the mono- to di-alkylation ratio. These are representative values based on general principles of malonic ester synthesis.

Base (1.05 eq)SolventTemperature (°C)Mono-alkylation Product (%)Di-alkylation Product (%)Comments
NaOEtEthanol25 - 7880 - 905 - 15Standard conditions, good selectivity.[6]
K₂CO₃DMF8070 - 8510 - 20Weaker base, may require higher temperatures.
NaHTHF0 - 6685 - 95< 5Strong base, excellent for mono-alkylation if addition is controlled.[7]
t-BuOKTHF0 - 2575 - 855 - 10Bulky base can improve selectivity but may promote elimination.

Visualizations

Reaction Pathway Diagram

The following diagram illustrates the desired mono-alkylation pathway versus the competing dialkylation side reaction.

G cluster_start Starting Materials Start_Malonate Diethyl Malonate Enolate Malonate Enolate Start_Malonate->Enolate Deprotonation Start_Base Base (NaOEt) Start_Base->Enolate Deprotonation Mono_Enolate Mono-alkylated Enolate Start_Base->Mono_Enolate Deprotonation (Side Reaction) Start_AlkylHalide 3-Br-Oxolane Mono_Product Desired Product 2-(Oxolan-3-yl)propanedioate Start_AlkylHalide->Mono_Product SN2 Alkylation (Desired) Di_Product Byproduct Dialkylated Malonate Start_AlkylHalide->Di_Product 2nd Alkylation (Undesired) Enolate->Mono_Product SN2 Alkylation (Desired) Mono_Product->Mono_Enolate Deprotonation (Side Reaction) Mono_Enolate->Di_Product 2nd Alkylation (Undesired)

Caption: Competing reaction pathways in malonic ester alkylation.

Troubleshooting Workflow

This flowchart provides a logical sequence for troubleshooting common issues during scale-up.

G Start Reaction Issue Identified (e.g., Low Yield, High Impurity) Check_Purity Analyze Crude Product (GC, LCMS, NMR) Start->Check_Purity Is_Dialkylation High Dialkylation? Check_Purity->Is_Dialkylation Is_Unreacted_SM High Unreacted SM? Is_Dialkylation->Is_Unreacted_SM No Sol_Dialkylation Reduce Alkyl Halide Stoichiometry Add Alkyl Halide Slowly Consider Bulky Base Is_Dialkylation->Sol_Dialkylation Yes Is_Elimination Elimination Byproduct? Is_Unreacted_SM->Is_Elimination No Sol_Unreacted_SM Increase Temperature Use Stronger Base (e.g., NaH) Improve Solubility (e.g., DMF) Is_Unreacted_SM->Sol_Unreacted_SM Yes Sol_Elimination Lower Reaction Temperature Use Less Hindered Base Change Leaving Group (e.g., OTs) Is_Elimination->Sol_Elimination Yes End Optimized Process Is_Elimination->End No/Other Sol_Dialkylation->End Sol_Unreacted_SM->End Sol_Elimination->End

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, September 11). Choice of base for malonic ester synthesis. Retrieved from [Link]

  • Keglevich, G., et al. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions.
  • MDPI. (2015, April 21). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Retrieved from [Link]

  • Niwayama, S. (2009). Practical large scale synthesis of half-esters of malonic acid. Tetrahedron Letters, 50(17), 1984-1986.
  • Numerade. (n.d.). Explain why the following carboxylic acids cannot be prepared by a malonic ester synthesis. Retrieved from [Link]

  • Takacs, J. M., et al. (2002). Carbon Nucleophiles in the Mitsunobu Reaction. Mono and Dialkylation of Bis(2,2,2-trifluorethyl)
  • Phase Transfer Catalysis. (n.d.). PTC C-Alkylation of Malonate. Retrieved from [Link]

  • Pearson. (n.d.). Explain why the following carboxylic acids cannot be prepared by a malonic ester synthesis: c. Retrieved from [Link]

  • Google Patents. (n.d.). EP0918047A1 - C-Alkylation process of esters of malonic acid.
  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Niwayama, S., et al. (2008). Highly efficient selective monohydrolysis of dialkyl malonates and their derivatives. Tetrahedron, 64(48), 10835-10840.
  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • ResearchGate. (n.d.). Alkylation of active methylene compounds | Download Table. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Alkylation of Dimethyl Malonate. Retrieved from [Link]

  • Evano, G., et al. (2012). Preparation of mono-substituted malonic acid half oxyesters (SMAHOs). Beilstein Journal of Organic Chemistry, 8, 1114-1123.
  • National Center for Biotechnology Information. (n.d.). Pd-Catalyzed Alkene Difunctionalization Reactions of Malonate Nucleophiles. Synthesis of Substituted Cyclopentanes via Alkene Aryl-Alkylation and Akenyl-Alkylation. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • YouTube. (2020, September 27). B.Sc. III Year | Organic synthesis via enolates | Alkylation of diethyl malonate. Retrieved from [Link]

  • ResearchGate. (2005, January). Alkylation of 3,4-Dibromo-4-methyltetrahydropyran with Diethyl Malonate as a Key to Understanding the Electronic Nature of Chemo and Regioselectivity of Molecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Substituted active methylene synthesis by alkylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Malonic Ester Synthesis. Retrieved from [Link]

  • Reddit. (2024, September 6). Diethyl Malonate di-alkylation (help please!). Retrieved from [Link]

  • Journal of the American Chemical Society. (2023, October 17). Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). 2-amino-3-(oxolan-3-yl)propanoic acid hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.

Sources

Optimization

Preventing thermal degradation of 2-(Oxolan-3-yl)propanedioic acid during long-term storage

Technical Support Center: 2-(Oxolan-3-yl)propanedioic Acid Introduction: Understanding the Stability of 2-(Oxolan-3-yl)propanedioic Acid Welcome to the technical support guide for 2-(Oxolan-3-yl)propanedioic acid (CAS No...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(Oxolan-3-yl)propanedioic Acid

Introduction: Understanding the Stability of 2-(Oxolan-3-yl)propanedioic Acid

Welcome to the technical support guide for 2-(Oxolan-3-yl)propanedioic acid (CAS No. 1354951-08-8). This molecule is a valuable building block in pharmaceutical synthesis and drug development. Structurally, it is a substituted malonic acid, featuring a tetrahydrofuran (oxolane) ring. This structure confers specific chemical properties that necessitate careful handling and storage to prevent degradation.

The primary stability concerns for this compound are twofold:

  • Thermal Degradation: Like other malonic acids, this compound is susceptible to decarboxylation upon heating, where it can lose a molecule of carbon dioxide.[1] This process is often accelerated by increased temperature and can lead to the formation of impurities, compromising the integrity of your experiments.[1]

  • Hygroscopicity: The presence of two carboxylic acid groups makes the molecule polar and prone to absorbing moisture from the atmosphere.[1][2] Water absorption can lead to physical changes like caking and may also influence the rate of chemical degradation.[1][3]

This guide provides a series of frequently asked questions and troubleshooting protocols to help you maintain the long-term stability and purity of your 2-(Oxolan-3-yl)propanedioic acid.

Frequently Asked Questions (FAQs)

Q1: How should I store 2-(Oxolan-3-yl)propanedioic acid upon receipt?

A1: Immediate and proper storage is critical. Many suppliers ship this compound via cold-chain transportation, indicating its sensitivity.[4]

  • Short-Term (1-4 weeks): Refrigerate at 2-8°C.

  • Long-Term (>4 weeks): For maximum stability, store frozen at -20°C.

  • Moisture Protection: Always store the compound in a tightly sealed container to protect it from moisture.[5] For added protection, place the primary container inside a secondary, sealed bag with a desiccant pouch.

Q2: The material arrived at room temperature. Is it still viable?

A2: This depends on the duration of exposure. While short excursions to ambient temperature may be acceptable, prolonged exposure can initiate degradation. We recommend performing a purity analysis (see Protocol 1) before use. If the purity is below your experimental tolerance, a new lot is recommended.

Q3: My compound appears clumpy or has turned into a solid mass. What happened?

A3: This is a classic sign of moisture absorption.[1] As a hygroscopic substance, the compound will attract water from the air if the container is not properly sealed or is opened frequently in a humid environment.[3][6] This can affect weighing accuracy and may accelerate degradation. To mitigate this, handle the material in a low-humidity environment or a glove box and minimize the time the container is open.[7]

Q4: What are the primary degradation products I should look for?

A4: The most likely thermal degradation pathway is decarboxylation, where the propanedioic acid moiety loses CO₂ to form 2-(oxolan-3-yl)acetic acid. You can monitor for the appearance of this lower molecular weight species using analytical techniques like HPLC/UPLC-MS.

Q5: At what temperature does significant thermal decomposition occur?

A5: While specific data for this exact molecule is not publicly available, the parent compound, malonic acid, begins to decompose above its melting point (~135-140°C).[1][8] Decomposition rates increase with temperature.[1] Given that suppliers recommend cold-chain transport, it is prudent to assume that degradation can occur at much lower temperatures over extended periods.[4] Therefore, avoiding prolonged exposure to heat is essential.

Troubleshooting Guide: Identifying and Resolving Stability Issues

This section addresses specific problems you may encounter and provides a logical path to a solution.

Problem 1: I observe a new, earlier-eluting peak in my HPLC/UPLC analysis.

  • Likely Cause: This is a strong indicator of decarboxylation. The resulting 2-(oxolan-3-yl)acetic acid is less polar than the parent di-acid and will therefore elute earlier on a reverse-phase column.

  • Troubleshooting Steps:

    • Confirm Identity: If you have access to a mass spectrometer (LC-MS), check if the mass of the new peak corresponds to the loss of a carboxyl group (-44.01 Da).

    • Quantify Degradation: Integrate the area of the impurity peak and the parent peak to determine the percentage of degradation.

    • Review Storage History: Check storage logs. Was the material exposed to elevated temperatures? Was the container seal compromised?

    • Action: If degradation exceeds acceptable limits, discard the material. Implement stricter temperature controls for future lots, such as storing at -20°C.

Problem 2: The powder is difficult to handle and weigh accurately due to static or clumping.

  • Likely Cause: This is typically due to moisture absorption.[1]

  • Troubleshooting Steps:

    • Measure Water Content: Use Karl Fischer titration (see Protocol 2) to quantify the amount of absorbed water.

    • Improve Handling Environment: If possible, handle the compound in a glove box under an inert atmosphere (e.g., nitrogen or argon).[7] If a glove box is unavailable, work quickly in the driest possible environment and ensure the container is sealed immediately after use.

    • Drying (Use with Caution): While it is technically possible to dry the compound under high vacuum, this risks accelerating thermal degradation if not performed at a sufficiently low temperature. This is generally not recommended.[6] It is safer to prevent moisture uptake in the first place.

Problem 3: My reaction yield is lower than expected, or I am seeing unexpected byproducts.

  • Likely Cause: The starting material may have degraded, reducing the amount of active reagent and introducing impurities that could interfere with your reaction.

  • Troubleshooting Steps:

    • Re-analyze Purity: Before starting a critical reaction, always re-analyze the purity of the starting material via HPLC (Protocol 1) and check the water content (Protocol 2).

    • Establish a Baseline: When you receive a new lot of the compound, run a full suite of analytical tests (e.g., HPLC, KF, NMR) to establish a baseline certificate of analysis for your records. Re-test periodically to monitor stability.

    • Review Reaction Conditions: Ensure your reaction conditions are not contributing to the degradation (e.g., excessively high temperatures or prolonged reaction times).

Troubleshooting Decision Workflow

G start Problem Observed with 2-(Oxolan-3-yl)propanedioic acid visual_check Visual Inspection: Clumped, Discolored, or Oily? start->visual_check hplc_check HPLC/UPLC Analysis: New Peaks or Purity <95%? start->hplc_check handling_issue Handling Issue: Static or Inaccurate Weighing? start->handling_issue kf_test Perform Karl Fischer Titration (Protocol 2) visual_check->kf_test Yes hplc_retest Perform Purity Analysis (Protocol 1) hplc_check->hplc_retest Yes handling_issue->kf_test moisture_high Result: High Water Content (>0.5%) kf_test->moisture_high degradation_detected Result: Degradation Detected hplc_retest->degradation_detected solution_handling Action: Improve handling procedures. Use glove box or desiccator. Review container sealing. moisture_high->solution_handling Yes solution_discard Action: Discard material. Review storage temperature and history. Order new lot and implement stricter controls. degradation_detected->solution_discard Yes

Caption: Troubleshooting Decision Tree for Stability Issues.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC/UPLC

This protocol provides a general method for assessing the purity of 2-(Oxolan-3-yl)propanedioic acid and detecting its primary decarboxylated degradant.

1. Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic Acid (FA), LC-MS grade

  • 2-(Oxolan-3-yl)propanedioic acid sample

2. Sample Preparation:

  • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile.

  • Vortex until fully dissolved.

  • Dilute to a final concentration of 50 µg/mL using the same diluent.

3. HPLC/UPLC Conditions:

ParameterCondition
Column C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temp. 30°C
UV Detection 210 nm
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B and equilibrate for 2 min.

4. Data Interpretation:

  • Main Peak: The parent compound, 2-(Oxolan-3-yl)propanedioic acid.

  • Degradation Peak: The decarboxylated product, 2-(oxolan-3-yl)acetic acid, will typically elute before the main peak.

  • Purity Calculation: Calculate purity based on the area percentage of the main peak relative to all observed peaks.

Protocol 2: Water Content Determination by Karl Fischer Titration

This protocol determines the water content, which is crucial for a hygroscopic compound.

1. Materials:

  • Volumetric or Coulometric Karl Fischer Titrator

  • Anhydrous Methanol or specialized KF solvent

  • Karl Fischer Titrant (e.g., Hydranal™-Composite 5)

  • 2-(Oxolan-3-yl)propanedioic acid sample

2. Instrument Setup:

  • Ensure the titrator is properly conditioned and the solvent is dry (low drift).

  • Standardize the titrant using a certified water standard.

3. Procedure:

  • Accurately weigh approximately 50-100 mg of the compound directly into the titration vessel.

  • Record the exact weight.

  • Start the titration and run until the endpoint is reached.

  • Perform the measurement in triplicate.

4. Calculation:

  • The instrument software will automatically calculate the percentage of water (w/w).

  • Acceptance Criteria: For a solid material, a water content of <0.5% is generally acceptable. Higher values confirm significant moisture absorption and may warrant discarding the batch.

Initial Receipt and Handling Workflow

G receive Receive Shipment check_temp Check for Cold-Chain Integrity (Temp. indicator) receive->check_temp quarantine Move to Quarantine Area check_temp->quarantine log_in Log Lot Number, Date, and Condition quarantine->log_in analyze Perform Incoming QC: - Purity (Protocol 1) - Water Content (Protocol 2) log_in->analyze pass_qc QC Results Pass? analyze->pass_qc store Store at Recommended Condition (-20°C) in Tightly Sealed Container pass_qc->store Yes fail_qc Contact Supplier and Reject Lot pass_qc->fail_qc No release Release for Laboratory Use store->release

Caption: Workflow for Receiving and Handling New Material.

Summary of Recommended Storage Conditions

Storage DurationTemperatureContainerEnvironment
Short-Term (< 1 month) 2 – 8 °C (Refrigerated)Tightly sealed, airtight containerDry, protected from light
Long-Term (> 1 month) -20 ± 5 °C (Frozen)Tightly sealed, airtight containerDry, protected from light
In-Use (Working Aliquot) 2 – 8 °C or DesiccatorSmall vial with secure capHandle in low humidity

References

  • Shishido, S., & Ogasawara, S. (n.d.). The thermal behaviour of dicarboxylic acids in various atmospheres. ElectronicsAndBooks.
  • Kawamura, K., & Kaplan, I. R. (1987). Dicarboxylic acids generated by thermal alteration of kerogen and humic acids. Organic Geochemistry.
  • Baba HSP. (2023, May 26). Thermal Decomposition ( Dicarboxylic Acid ). YouTube.
  • CORECHEM Inc. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Driver, R. W., & Lambert, R. M. (2002). Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film. RSC Publishing.
  • Li, H., et al. (2021). Toward Value-Added Dicarboxylic Acids from Biomass Derivatives via Thermocatalytic Conversion. ACS Catalysis.
  • Organic Chemicals Blog. (2025, September 8). What is the stability of malonic acid under different conditions?.
  • Fisher Scientific. (2018, October 23). Malonic Acid - SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 2-(Oxolan-3-yl)propanedioic acid.
  • ECHEMI. (n.d.). What makes a substance hygroscopic?.
  • Interactive Learning Paradigms, Incorporated. (2025, October 18). The MSDS HyperGlossary: Hygroscopic.
  • Carl ROTH. (n.d.). Safety Data Sheet: Malonic acid.

Sources

Reference Data & Comparative Studies

Validation

Advanced Reactivity Profiling: 2-(Oxolan-3-yl)propanedioic Acid vs. Unsubstituted Malonic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology As a Senior Application Scientist, selecting the correct building...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Methodology

As a Senior Application Scientist, selecting the correct building block is paramount for designing efficient synthetic routes. Malonic acid and its derivatives are foundational synthons in organic chemistry, primarily utilized for their active methylene chemistry and subsequent decarboxylation capabilities.

This guide provides an objective, data-supported comparison between standard unsubstituted malonic acid [1] and the sterically demanding 2-(Oxolan-3-yl)propanedioic acid [2]. By understanding the mechanistic divergence caused by the bulky, electron-withdrawing oxolane (tetrahydrofuran) ring, researchers can rationally optimize their alkylation, Knoevenagel condensation, and decarboxylation workflows.

Structural & Electronic Analysis

The primary distinction in reactivity between these two compounds stems from the alpha-carbon environment[3].

  • Malonic Acid (Propanedioic acid): Features two acidic alpha-protons. The lack of steric bulk allows for rapid enolate formation, sequential dialkylation, and unhindered nucleophilic attack[4].

  • 2-(Oxolan-3-yl)propanedioic acid: Features a single alpha-proton. The oxolan-3-yl substituent introduces severe steric hindrance (A-value considerations of the cyclic ether). Additionally, the oxygen atom within the oxolane ring exerts a mild electron-withdrawing inductive effect (-I), which alters the stability of the corresponding enolate and radical intermediates[5].

Reactivity MA Malonic Acid (Unsubstituted) EnolateMA Readily forms Mono/Di-enolates MA->EnolateMA Base DecarbMA Thermal Decarboxylation (~135-150°C) MA->DecarbMA Heat OX 2-(Oxolan-3-yl)propanedioic acid (Mono-substituted) EnolateOX Forms Mono-enolate (Sterically Hindered) OX->EnolateOX Base DecarbOX Thermal Decarboxylation (Higher Ea due to sterics) OX->DecarbOX Heat PhotoOX Photoredox Decarboxylation (Highly Efficient) OX->PhotoOX Irradiation / Catalyst

Divergent reactivity pathways of unsubstituted vs. oxolane-substituted malonic acids.

Quantitative Reactivity Comparison

The table below summarizes the theoretical and observed physicochemical differences impacting synthetic utility.

Physicochemical PropertyMalonic Acid2-(Oxolan-3-yl)propanedioic acidMechanistic Rationale
Available α -Protons 21Dictates mono- vs. dialkylation capacity[6].
pKa 1​ (Aqueous) 2.83[1]~3.0 - 3.2 (Est.)Alkyl/ether substitution slightly weakens the acid due to ground-state solvation disruption[3].
Thermal Decarboxylation 135 - 150 °C145 - 160 °CBulky oxolane restricts the conformational freedom required for the 6-membered transition state.
Photoredox Decarboxylation PoorExcellent α -substitution stabilizes the resulting radical intermediate during single-electron transfer[5].
Knoevenagel Reactivity HighVery LowSteric clash prevents efficient nucleophilic attack on bulky aldehydes/ketones[1].

Mechanistic Deep Dive

Enolization and Steric Hindrance

In classic malonic ester synthesis, the pKa of the ester's alpha-proton is ~13[6]. While unsubstituted diethyl malonate can be easily deprotonated and alkylated twice, the 2-(oxolan-3-yl) derivative heavily resists a second alkylation. Causality: The steric bulk of the oxolane ring shields the enolate carbon. Even if deprotonation occurs, the trajectory for an S N​ 2 attack on an electrophile is severely restricted, leading to preferential O-alkylation or starting material recovery.

Decarboxylation Dynamics

Thermal decarboxylation of malonic acids requires the molecule to adopt a specific conformation to form a six-membered cyclic transition state[3]. The oxolane ring increases the activation energy ( Ea​ ) for this process due to steric repulsion in the transition state. However, photoredox catalysis flips this reactivity paradigm . Under photoredox conditions (e.g., using Ir/Ru catalysts), alkyl-substituted malonic acids decarboxylate much more readily than unsubstituted malonic acid. Causality: The reaction proceeds via a radical mechanism. The oxolane ring stabilizes the resulting carbon-centered radical at the alpha position via hyperconjugation and inductive effects, whereas unsubstituted malonic acid yields a highly unstable primary radical[5].

Self-Validating Experimental Protocols

To objectively compare these building blocks in your laboratory, utilize the following self-validating protocols. Every step is designed with built-in causality and analytical rigor.

Protocol A: Comparative Thermal Decarboxylation Kinetics

This protocol determines the first-order rate constant ( k ) of decarboxylation.

Workflow Prep 1. Substrate + Int. Std. in DMSO (150°C) Sample 2. Aliquot Sampling (0-120 min) Prep->Sample Quench 3. Cold MeCN Quench (Arrest Reaction) Sample->Quench Analysis 4. RP-HPLC Analysis (UV 210 nm) Quench->Analysis Data 5. Kinetic Rate (k) Calculation Analysis->Data

Self-validating experimental workflow for comparative thermal decarboxylation kinetics.

Step-by-Step Methodology:

  • Preparation: Prepare two separate 0.1 M solutions of Malonic Acid and 2-(Oxolan-3-yl)propanedioic acid in anhydrous DMSO.

  • Internal Standard: Add 0.05 M Biphenyl to both solutions. Causality: Biphenyl is thermally stable and UV-active, acting as an internal standard to correct for any solvent evaporation during high-temperature heating.

  • Heating: Submerge both reaction vials in a pre-heated oil bath at exactly 150 °C.

  • Sampling & Quenching: At t=0,15,30,60, and 120 minutes, withdraw a 50 µL aliquot. Immediately inject the aliquot into 950 µL of HPLC-grade Acetonitrile pre-chilled to 0 °C. Causality: The drastic temperature drop and dilution instantly arrest the decarboxylation, preserving the exact kinetic snapshot.

  • Analysis: Analyze via RP-HPLC (C18 column, 210 nm). Plot ln([Substrate]/[Substrate]0​) vs. time to extract the rate constant. The oxolane derivative will exhibit a shallower slope (slower rate) due to transition state steric hindrance.

Protocol B: Enolate Alkylation Efficiency (Esterified Forms)

To test nucleophilic reactivity, the diethyl ester derivatives must be used to prevent premature decarboxylation[4].

Step-by-Step Methodology:

  • Enolization: Dissolve 1.0 eq of the diethyl ester substrate in anhydrous Ethanol. Slowly add 1.1 eq of Sodium Ethoxide (NaOEt) at 0 °C. Causality: NaOEt is strictly required when using diethyl esters to prevent transesterification side-reactions that would complicate LC-MS analysis[6].

  • Electrophile Addition: Stir for 30 minutes, then add 1.2 eq of Benzyl Bromide dropwise. Warm to room temperature.

  • Monitoring: Monitor via TLC/LC-MS. Unsubstituted diethyl malonate will rapidly convert to the mono-benzylated product, and over-alkylation (dialkylation) will be visible if excess base/electrophile is present. The oxolane derivative will show sluggish conversion.

  • Workup: Quench with 1M HCl to neutralize the remaining base, extract with Ethyl Acetate, and dry over MgSO 4​ .

References

  • Hydrodecarboxylation of Carboxylic and Malonic Acid Derivatives via Organic Photoredox Catalysis: Substrate Scope and Mechanistic Insight Journal of the American Chemical Society (JACS) / PMC URL:[Link][5]

  • Malonic acid Wikipedia URL:[Link][1]

  • Malonic Ester Synthesis Organic Chemistry Tutor URL:[Link][6]

  • The Malonic Ester and Acetoacetic Ester Synthesis Master Organic Chemistry URL: [Link][4]

Sources

Comparative

A Comparative Guide to the Stability of Tetrahydrofuran-3-yl Malonic Acid and Acyclic Dicarboxylic Acids

Introduction: The Critical Role of Linker Stability in Advanced Therapeutics In the landscape of modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies, the li...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Linker Stability in Advanced Therapeutics

In the landscape of modern drug development, particularly in the design of antibody-drug conjugates (ADCs) and other targeted therapies, the linker molecule is far from a passive component. It is a critical determinant of a drug's efficacy, safety, and pharmacokinetic profile. Dicarboxylic acids are frequently employed as foundational components of these linkers, offering versatile handles for conjugation.[1][2] Their stability under physiological conditions and during manufacturing and storage is paramount. An unstable linker can lead to premature drug release, resulting in off-target toxicity and reduced therapeutic efficacy.

This guide provides an in-depth comparative analysis of the stability of a novel cyclic dicarboxylic acid, tetrahydrofuran-3-yl malonic acid, against its more common acyclic counterparts, such as malonic, succinic, and glutaric acids. We will explore how the introduction of a cyclic tetrahydrofuran (THF) backbone influences the intrinsic stability of the malonic acid moiety—a functional group notoriously prone to decarboxylation. This analysis is grounded in fundamental chemical principles and supported by established experimental methodologies, offering researchers and drug development professionals the insights needed to make informed decisions in the selection of linker chemistries.

Molecular Structures Under Comparison

The fundamental difference between the molecules under investigation lies in the conformation of the carbon backbone. Acyclic dicarboxylic acids possess a flexible chain, while tetrahydrofuran-3-yl malonic acid features a conformationally restricted cyclic ether structure.

Molecular_Structures cluster_0 cluster_1 THF_MA Malonic Succinic Glutaric Malonic_label Malonic Acid Succinic_label Succinic Acid Glutaric_label Glutaric Acid

Caption: Molecular structures of the compared dicarboxylic acids.

Core Stability Analysis: Thermal Decomposition Pathways

The primary instability pathway for many dicarboxylic acids, particularly those with carboxyl groups in close proximity, is thermal decomposition. The structural arrangement of the carboxyl groups critically dictates the decomposition mechanism and the resulting products.

The Inherent Instability of the Malonic Acid Moiety: Decarboxylation

Malonic acid and its derivatives are well-known to undergo thermal decarboxylation. When heated above its melting point (approx. 135°C), malonic acid readily loses a molecule of carbon dioxide to form acetic acid.[3][4] This reaction is often facile because it can proceed through a six-membered cyclic transition state, leading to the elimination of CO2 and formation of an enol, which then tautomerizes to the more stable acetic acid.

This inherent reactivity presents a significant stability challenge. For tetrahydrofuran-3-yl malonic acid, the central question is how the rigid THF ring affects this decarboxylation process. The fixed stereochemistry of the ring may hinder the formation of the ideal cyclic transition state required for facile decarboxylation, potentially increasing its thermal stability relative to its acyclic counterpart.

Alternative Decomposition Route: Anhydride Formation

For acyclic dicarboxylic acids with longer chains, such as succinic (n=2) and glutaric (n=3) acids, decarboxylation is less favorable. Instead, upon heating, these molecules readily undergo intramolecular dehydration to form stable five- or six-membered cyclic anhydrides (succinic anhydride and glutaric anhydride, respectively).[5][6][7] This cyclization is thermodynamically and kinetically favored over decarboxylation for these chain lengths.

Thermal_Decomposition_Pathways Malonic_Acids Malonic Acid & Derivatives (e.g., THF-3-yl Malonic Acid) Heat1 Heat (>140°C) Malonic_Acids->Heat1 Primary Pathway Decarboxylation Decarboxylation Heat1->Decarboxylation Products1 Carboxylic Acid + CO2 Decarboxylation->Products1 Longer_Acids Succinic & Glutaric Acids Heat2 Heat Longer_Acids->Heat2 Primary Pathway Dehydration Intramolecular Dehydration Heat2->Dehydration Products2 Cyclic Anhydride + H2O Dehydration->Products2

Caption: Dominant thermal decomposition pathways for dicarboxylic acids.

Quantitative Comparison of Thermal Stability

Thermogravimetric Analysis (TGA) is the definitive method for quantifying thermal stability. It measures the change in a sample's mass as a function of temperature in a controlled atmosphere.[8] The onset temperature of mass loss is a direct indicator of thermal stability.

CompoundClassPrimary Decomposition PathwayOnset Decomposition Temp. (Tonset)Reference
Malonic AcidAcyclic (n=1)Decarboxylation~140-150 °C[4]
Succinic AcidAcyclic (n=2)Anhydride Formation~235 °C
Glutaric AcidAcyclic (n=3)Anhydride Formation~250 °C
Tetrahydrofuran-3-yl Malonic Acid Cyclic Decarboxylation Hypothesized >150 °C *N/A

Note: Specific experimental TGA data for tetrahydrofuran-3-yl malonic acid is not widely available in public literature. The value is hypothesized based on the principle that conformational constraint imposed by the THF ring may increase the activation energy for decarboxylation compared to the flexible, acyclic malonic acid.

Expertise in Action: Interpreting the Data The data clearly shows that the decomposition mechanism is linked to chain length for acyclic acids. The switch from decarboxylation for malonic acid to anhydride formation for succinic and glutaric acids results in a significant increase in thermal stability of nearly 100°C. While tetrahydrofuran-3-yl malonic acid is structurally a malonic acid derivative and is expected to decarboxylate, its cyclic nature likely imparts a higher degree of thermal stability than linear malonic acid. The rigidity of the THF ring may impede the formation of the ideal six-membered transition state necessary for decarboxylation, thus requiring a higher temperature to initiate decomposition.

Experimental Protocols

To ensure trustworthy and reproducible results, standardized protocols must be followed. Here, we detail the methodology for assessing thermal stability via TGA.

Protocol: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Objective: To determine and compare the onset decomposition temperature (Tonset) of tetrahydrofuran-3-yl malonic acid and relevant acyclic dicarboxylic acids.

Materials:

  • Thermogravimetric Analyzer (e.g., NETZSCH TG 209 F1 or similar).[9]

  • High-purity nitrogen (or other inert gas).

  • Analytical balance.

  • Alumina or platinum crucibles.

  • Test samples: Tetrahydrofuran-3-yl malonic acid, malonic acid, succinic acid.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried dicarboxylic acid sample into a TGA crucible.

  • Instrument Setup:

    • Place the sample crucible onto the TGA balance.

    • Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[9]

  • Thermal Program:

    • Equilibrate the sample at 30°C.

    • Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.[9]

    • Continuously record the sample mass and temperature.

  • Data Analysis:

    • Plot the sample mass (%) as a function of temperature (°C) to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (DTG curve). The peak of the DTG curve indicates the temperature of the maximum rate of mass loss.

    • Determine the onset temperature (Tonset) of decomposition. This is typically calculated as the intersection of the tangent drawn from the point of maximum slope on the TGA curve with the extrapolated baseline.

Self-Validation System:

  • Control: Run a blank (empty) crucible through the same thermal program to correct for any instrumental drift.

  • Reproducibility: Analyze each sample in triplicate to ensure the Tonset is reproducible.

  • Calibration: Ensure the TGA instrument is calibrated for temperature and mass according to manufacturer specifications.

TGA_Workflow cluster_prep cluster_analysis cluster_data A1 Weigh 5-10 mg of Sample A2 Place in TGA Crucible A1->A2 B1 Load Sample into TGA Instrument A2->B1 B2 Purge with N2 (30 min) B1->B2 B3 Heat at 10°C/min (30°C to 400°C) B2->B3 C1 Record Mass vs. Temperature B3->C1 C2 Generate TGA Curve (% Mass vs. Temp) C1->C2 C3 Calculate First Derivative (DTG Curve) C2->C3 C4 Determine Onset Temp (Tonset) C3->C4

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Chemical Stability in Solution

Beyond thermal stress, stability in aqueous media across a range of pH values is critical for pharmaceutical applications.

  • Acidic Conditions (pH < 5): Some complex malonic acid derivatives have been shown to be susceptible to decarboxylation even at room temperature under mildly acidic conditions.[10] The stability of tetrahydrofuran-3-yl malonic acid under these conditions would need to be empirically determined. The electron-withdrawing nature of the ether oxygen in the THF ring could potentially influence the pKa of the carboxyl groups and susceptibility to acid-catalyzed decarboxylation.

  • Neutral & Basic Conditions (pH 7-9): Dicarboxylic acids are generally stable at neutral to basic pH, existing as their corresponding carboxylate anions.[11] The primary concern in this range would be interactions with other formulation components rather than intrinsic degradation.

Conclusion and Outlook

The comparative analysis reveals a clear distinction in the stability profiles of different dicarboxylic acids, driven primarily by their molecular structure.

  • Acyclic Acid Stability is Chain-Length Dependent: Short-chain acyclic dicarboxylic acids like malonic acid are dominated by a lower-temperature decarboxylation pathway. As the chain lengthens to succinic and glutaric acids, a more stable chemistry involving higher-temperature anhydride formation prevails.

  • Cyclic Constraint as a Stabilizing Factor: The rigid, cyclic backbone of tetrahydrofuran-3-yl malonic acid is hypothesized to increase its thermal stability relative to linear malonic acid. By conformationally restricting the molecule, the THF ring likely raises the activation energy for decarboxylation. This presents a compelling structural advantage for applications requiring a malonate-like linker with enhanced thermal robustness.

For drug development professionals, tetrahydrofuran-3-yl malonic acid represents a potentially superior alternative to simple malonic acid linkers where thermal stability is a concern. However, this guide underscores the necessity of empirical validation. The experimental protocols provided herein offer a clear roadmap for conducting a direct, quantitative comparison to confirm this hypothesized stability enhancement and to fully characterize this promising molecule for its suitability in next-generation therapeutics.

References

  • Source: Elsevier Science B.V.
  • Title: The Pivotal Role of Dicarboxylic Acid Terminal Groups in PEG Linkers: An In-depth Technical Guide Source: Benchchem URL
  • Title: Comparative analysis of the stability of cyclic versus acyclic acetals Source: Benchchem URL
  • Title: TGA thermograms of (a) cubane-1,4-dicarboxylic acid and (b)... Source: ResearchGate URL: [Link]

  • Title: What is the action of heat on following dicarboxylic acids: (a) Oxalic acid (b) Malonic acid (c) Tartaric acid (d) Succinic acid Source: Vaia URL: [Link]

  • Title: Gas-Phase Characterization of Adipic Acid, 6-Hydroxycaproic Acid, and Their Thermal Decomposition Products by Rotational Spectroscopy Source: ACS Publications URL: [Link]

  • Title: Preparation and Characterization of di- and Tricarboxylic Acids-Modified Arabinogalactan Plasticized Composite Films Source: MDPI URL: [Link]

  • Title: 18.11: Dicarboxylic Acids Source: Chemistry LibreTexts URL: [Link]

  • Title: Dicarboxylic Acids: Versatile and Powerful Tool in Organic Synthesis Source: Longdom Publishing URL: [Link]

  • Title: Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase Source: ResearchGate URL: [Link]

  • Title: What is the stability of malonic acid under different conditions? Source: Organic Chemicals Blog URL: [Link]

  • Title: Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon Source: PMC URL: [Link]

  • Title: Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs Source: Aurigaresearch URL: [Link]

Sources

Validation

Spectroscopic Validation of 2-(Oxolan-3-yl)propanedioic Acid Reference Standards: A Comparative Metrological Guide

As analytical methodologies evolve, the pharmaceutical industry is increasingly shifting from relative purity assays to absolute metrological quantification. When dealing with complex synthetic intermediates and potentia...

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Author: BenchChem Technical Support Team. Date: March 2026

As analytical methodologies evolve, the pharmaceutical industry is increasingly shifting from relative purity assays to absolute metrological quantification. When dealing with complex synthetic intermediates and potential active pharmaceutical ingredient (API) impurities like 2-(oxolan-3-yl)propanedioic acid (CAS: 1354951-08-8)[1], rigorous spectroscopic validation is not just a regulatory formality—it is the bedrock of analytical integrity.

Under ICH Q3A(R2) guidelines, reference standards used in analytical procedures for the control of impurities must be comprehensively evaluated and characterized according to their intended uses[2]. Relying on uncharacterized or poorly validated commercial grades can lead to cascading failures in drug development, from rejected regulatory submissions to compromised patient safety.

This guide objectively compares the performance of premium Certified Reference Materials (CRMs) against standard commercial alternatives and provides a self-validating, step-by-step spectroscopic workflow for the definitive characterization of 2-(oxolan-3-yl)propanedioic acid.

Comparative Analysis: Reference Standard Grades

To establish a baseline for analytical quality, we must evaluate the structural and metrological differences between available grades of 2-(oxolan-3-yl)propanedioic acid. The table below summarizes the quantitative and qualitative performance metrics across three tiers of material.

Analytical ParameterPremium Certified Reference Material (CRM)Standard Commercial GradeIn-House Synthesized Crude
Purity Determination qNMR (Absolute mass fraction) HPLC-UV (Relative area %)TLC / Crude 1H-NMR
Metrological Traceability NIST-traceable internal standardsLot-specific, often non-traceableNone
Isomeric Resolution Fully resolves oxolan-2-yl vs. oxolan-3-yl isomersOften contains unresolved positional isomersHigh isomer contamination
Water/Solvent Content Quantified via qNMR and Karl FischerOften ignored in relative HPLC purityHighly variable
Structural Verification Orthogonal (qNMR, HRMS, ATR-FTIR)Single-method (Often just LC-MS)Assumed based on synthesis

The Causality of Failure in Standard Grades: Standard commercial grades typically rely on HPLC-UV area percent for purity. Because HPLC only detects chromophoric impurities and assumes uniform response factors, it completely ignores NMR-invisible inorganic salts, residual solvents, and non-UV-absorbing isomers. This fundamentally violates the metrological requirement for absolute purity.

The Self-Validating Spectroscopic Workflow

To achieve CRM-level qualification, the analytical protocol must be a self-validating system . No single technique is infallible; therefore, orthogonal methods must cross-verify one another. Quantitative NMR (qNMR) provides absolute purity without requiring a pre-existing standard of the analyte[3], High-Resolution Mass Spectrometry (HRMS) confirms the exact elemental formula, and Attenuated Total Reflectance FTIR (ATR-FTIR) establishes the solid-state structural fingerprint.

ValidationWorkflow cluster_0 Orthogonal Spectroscopic Validation Start 2-(Oxolan-3-yl)propanedioic Acid Candidate Batch NMR qNMR (USP <761>) Absolute Purity & Identity Start->NMR HRMS HRMS (ESI-) Exact Mass & Formula Start->HRMS IR ATR-FTIR Functional Group Fingerprint Start->IR DataSync Data Synthesis & Cross-Verification NMR->DataSync HRMS->DataSync IR->DataSync Decision Meets ICH Q3A(R2) Thresholds? DataSync->Decision Pass Certified Reference Material (CRM) Released Decision->Pass Yes Fail Reject / Repurify Identify Impurities Decision->Fail No

Orthogonal spectroscopic validation workflow for reference standard certification.

Step-by-Step Methodologies
Step 1: Sample Preparation & Internal Standard Selection
  • Action: Weigh exactly 10.0 mg of 2-(oxolan-3-yl)propanedioic acid and 5.0 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance. Dissolve in 0.6 mL of anhydrous DMSO- d6​ .

  • Causality: Anhydrous DMSO- d6​ is selected over D2​O or Methanol- d4​ to prevent the rapid deuterium exchange of the highly acidic malonic protons and the tertiary alpha-proton. Maleic acid is chosen as the internal standard because its distinct olefinic protons (~6.2 ppm) do not overlap with the aliphatic oxolane ring protons (1.5–4.0 ppm) or the malonic alpha-proton of the analyte.

Step 2: Quantitative 1H-NMR (qNMR) Acquisition
  • Action: Acquire 1H-NMR spectra at 298 K using a 90° excitation pulse. Set the relaxation delay ( D1​ ) to 60 seconds.

  • Causality: A 90° pulse ensures maximum signal-to-noise. The extended D1​ of 60 seconds is critical; it must exceed 5 times the longest longitudinal relaxation time ( T1​ ) of the protons of interest to ensure complete magnetization recovery. Failing to do so results in truncated signals and artificially skewed purity calculations[3]. This absolute mass fraction method bypasses the need for a pre-existing standard of the analyte itself[3]. Furthermore, as Kelman and Wright (2012) demonstrated, relying solely on chromatographic behavior without NMR confirmation frequently leads to critical molecular misidentifications[4].

Step 3: High-Resolution Mass Spectrometry (HRMS)
  • Action: Dilute the sample in LC-MS grade Methanol and infuse directly into an ESI-QTOF mass spectrometer operating in negative ion mode (ESI-).

  • Causality: The dicarboxylic acid moiety of 2-(oxolan-3-yl)propanedioic acid readily deprotonates, making ESI- highly sensitive. The exact mass of the [M−H]− ion must be measured at m/z 173.0455. A mass error of <5 ppm confirms the elemental composition ( C7​H10​O5​ )[1] and rules out isobaric impurities that NMR might struggle to resolve at trace levels.

Step 4: ATR-FTIR Solid-State Fingerprinting
  • Action: Place 1-2 mg of the neat solid powder directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply consistent pressure and acquire 32 scans from 4000 to 400 cm−1 .

  • Causality: Attenuated Total Reflectance (ATR) bypasses the need for KBr pellet pressing, which can introduce moisture and induce polymorphic transformations. This provides a true solid-state structural fingerprint, highlighting the broad carboxylic O-H stretch (~3300–2500 cm−1 ) and the strong carbonyl C=O stretch (~1700 cm−1 ), confirming the integrity of the dicarboxylic acid functional groups.

Conclusion

The validation of 2-(oxolan-3-yl)propanedioic acid reference standards cannot rely on assumptions or single-dimensional chromatography. By employing a self-validating matrix of qNMR, HRMS, and ATR-FTIR, analytical scientists can guarantee the absolute purity and exact structural identity of their reference materials. This rigorous approach ensures compliance with ICH Q3A(R2) guidelines and safeguards the downstream integrity of pharmaceutical development.

References
  • Title: Guidance for Industry Q3A Impurities in New Drug Substances Source: U.S. Food and Drug Administration (FDA) / ICH URL: [Link]

  • Title: Stimuli Article (qNMR) - US Pharmacopeia (USP) Source: US Pharmacopeia (USP) URL: [Link]

  • Title: The Importance of 1H-Nuclear Magnetic Resonance Spectroscopy for Reference Standard Validation in Analytical Sciences Source: PLOS One URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(Oxolan-3-yl)propanedioic acid

Understanding the Risks: Hazard Profile of Carboxylic Acids Carboxylic acids, as a class of compounds, can pose several hazards. Concentrated forms are often corrosive and can cause skin irritation, respiratory issues, a...

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Author: BenchChem Technical Support Team. Date: March 2026

Understanding the Risks: Hazard Profile of Carboxylic Acids

Carboxylic acids, as a class of compounds, can pose several hazards. Concentrated forms are often corrosive and can cause skin irritation, respiratory issues, and severe eye damage.[1] For the related compound, 2-(oxolan-3-yl)propanoic acid, the identified hazards include skin irritation and the potential for serious eye damage.[2] It is prudent to assume that 2-(Oxolan-3-yl)propanedioic acid, being a dicarboxylic acid, may present similar or potentially more pronounced hazards.

Core Directive: Personal Protective Equipment (PPE)

Your first and most critical line of defense is appropriate personal protective equipment. The selection of PPE should always be guided by a thorough risk assessment of the specific procedure you are performing.

Eye and Face Protection

Given the risk of serious eye damage, robust eye protection is mandatory.

  • Minimum Requirement: ANSI Z87.1 certified safety glasses with side shields are the absolute minimum for handling this compound in any form.[3]

  • Recommended for Splash Hazard: When handling solutions or larger quantities where splashing is possible, chemical safety goggles that provide a complete seal around the eyes are required.[4]

  • Maximum Protection: For procedures with a high risk of splashing, such as when working with larger volumes or during vigorous mixing, a face shield should be worn in addition to safety goggles.[4]

Hand Protection

Protecting your skin from direct contact is crucial.

  • Glove Selection: Chemically resistant gloves are essential. Nitrile gloves are a suitable choice for general protection against acids and offer good splash resistance.[5] For prolonged contact or when handling concentrated solutions, consider gloves made of more resistant materials like neoprene or butyl rubber.[3][5]

  • Glove Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use. After handling the material, dispose of the gloves properly.[3] Double gloving can provide an additional layer of protection.[4]

Body Protection

Your personal clothing offers insufficient protection against chemical splashes.

  • Laboratory Coat: A standard laboratory coat should be worn at all times.[3]

  • Chemical-Resistant Apron: For tasks with a significant splash potential, a chemically resistant apron worn over the lab coat is highly recommended.[4][5]

  • Full Coverage: Ensure that your legs are fully covered, and wear closed-toe shoes.[6]

Respiratory Protection
  • Ventilation: All work with 2-(Oxolan-3-yl)propanedioic acid should be conducted in a well-ventilated area.[3]

  • Fume Hood: For procedures that may generate dust (if in solid form) or aerosols, it is mandatory to work within a certified chemical fume hood to minimize inhalation exposure.[3][4]

  • Respirator: If dust or aerosols are generated in an area without adequate ventilation, a NIOSH-approved N95 (or better) particulate respirator may be necessary.[3]

Operational Plan: Safe Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Engineering Controls
  • Fume Hood: Always handle solid 2-(Oxolan-3-yl)propanedioic acid and prepare solutions in a certified chemical fume hood.[3]

  • Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3][6]

Pre-Handling Preparation
  • Review Safety Information: Before beginning any work, read and understand all available safety information, including this guide.[3][5]

  • Assemble PPE: Ensure all necessary PPE is available, in good condition, and fits correctly.[5]

  • Designated Area: Designate a specific area for handling the compound to contain any potential spills.[3]

Handling the Chemical
  • Avoid Inhalation and Contact: Do not breathe dust or vapors. Avoid contact with skin and eyes.[7]

  • Weighing: If handling a solid, weigh the material in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Opening Containers: Exercise extreme caution when opening containers, as threads of screw caps may be contaminated. Open containers slowly on a stable surface.[6]

  • Spill Management: Have a spill kit readily available. In the event of a small spill, it can be absorbed with an inert material. Never attempt to neutralize an acid spill with a base, as this can generate heat and splattering.[6]

Disposal Plan: Managing Chemical Waste

Proper disposal of 2-(Oxolan-3-yl)propanedioic acid and its containers is a critical aspect of laboratory safety and environmental responsibility.

Waste Identification and Segregation
  • Designated Waste Container: Use a specific, properly labeled, and compatible waste container for all waste containing this acid.[8]

  • Compatibility: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Specifically, avoid mixing with bases, oxidizers, or reactive metals.[8]

Container Management
  • Material: Use a container made of a material compatible with carboxylic acids, such as high-density polyethylene (HDPE).[8]

  • Condition: The container must be in good condition with a secure, leak-proof lid.[8]

  • Capacity: Do not fill the container to more than 80-90% of its capacity to allow for vapor expansion and prevent spills.[8]

Labeling and Storage
  • Clear Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "2-(Oxolan-3-yl)propanedioic acid," and the associated hazards (e.g., "Corrosive," "Irritant"). Include the accumulation start date.[8]

  • Secure Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. Secondary containment should be in place to capture any potential leaks.[8]

Final Disposal
  • Licensed Disposal Company: Arrange for the collection and disposal of the waste through an approved and licensed hazardous waste disposal company.[8]

Summary of Personal Protective Equipment

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Small Quantities) Safety glasses with side shieldsNitrile glovesLab coatWork in a well-ventilated area
Preparing Solutions/Handling Liquids Chemical safety gogglesNitrile or neoprene glovesLab coatChemical fume hood
Large Scale Operations/High Splash Potential Face shield over chemical safety gogglesNeoprene or butyl rubber glovesChemical-resistant apron over lab coatChemical fume hood

PPE Selection Workflow

PPE_Selection_Workflow start Start: Assess Procedure is_solid Handling Solid? start->is_solid end_ppe Proceed with Experiment is_splash_risk Splash Risk? is_solid->is_splash_risk No is_aerosol_risk Aerosol/Dust Risk? is_solid->is_aerosol_risk Yes ppe1 Minimum PPE: - Safety Glasses - Nitrile Gloves - Lab Coat is_splash_risk->ppe1 Low ppe2 Enhanced PPE: - Chemical Goggles - Nitrile/Neoprene Gloves - Lab Coat is_splash_risk->ppe2 Moderate is_aerosol_risk->ppe2 No fume_hood Work in Fume Hood is_aerosol_risk->fume_hood Yes ppe1->end_ppe ppe2->is_aerosol_risk ppe3 Maximum PPE: - Face Shield & Goggles - Neoprene/Butyl Gloves - Chemical Apron ppe3->end_ppe fume_hood->ppe3

Caption: PPE Selection Workflow for 2-(Oxolan-3-yl)propanedioic Acid.

References

  • How to Identify and Use Carboxylic Acids in Everyday Chemistry. (2025, December 7).
  • SAFETY DATA SHEET. (2025, November 6).
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • Acid Handling.
  • 2-(oxolan-3-yl)propanoic acid — Chemical Substance Information - NextSDS.
  • Top 5 Safety Tips When Working with Acidic Liquids - INNOVEDA. (2024, April 16).
  • Acid-resistant clothing - PW KRYSTIAN.
  • Personal protective equipment for handling Acid-PEG3-SS-PEG3-Acid - Benchchem.
  • Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value - Altiras. (2026, March 10).
  • LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES - Chemistry LibreTexts. (2025, July 21).
  • Proper Disposal of Cyclohex-2-ene-1-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals - Benchchem.
  • In-Laboratory Treatment of Chemical Waste - Safety & Risk Services.
  • SAFETY DATA SHEET - Fisher Scientific.

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